Product packaging for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide(Cat. No.:CAS No. 1042536-61-7)

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Cat. No.: B1414816
CAS No.: 1042536-61-7
M. Wt: 175.18 g/mol
InChI Key: WMJPONHMVWSTDA-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N-methylprop-2-ynamide is a chemical compound with the CAS Registry Number 1042536-61-7 . Its molecular formula is C10H9NO2, and it has a molecular weight of 175.18 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. While specific biological activities and detailed research applications for this particular compound are not fully elaborated in the literature, compounds with similar structural features, such as the ynamide functional group, are recognized in organic synthesis as valuable building blocks . For instance, related amide-type structures are investigated for their potential in developing synthetic methodologies, including selective reactions like the Horner-Wadsworth-Emmons olefination . Researchers are exploring the properties and potential applications of this compound in various chemical and pharmacological studies. Please refer to the product's safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1414816 N-(4-hydroxyphenyl)-N-methylprop-2-ynamide CAS No. 1042536-61-7

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPONHMVWSTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemical properties of ynamides and the extensive biological data available for its close structural analog, N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR). The biological activities and experimental protocols described herein are largely extrapolated from studies on 4-HPR and should be considered as a predictive framework for the investigation of this compound.

Core Compound: Chemical Identity and Properties

This compound is a small molecule belonging to the ynamide class of organic compounds. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, a functional group that imparts unique reactivity. The presence of the N-(4-hydroxyphenyl) moiety is significant, as this substructure is found in a variety of biologically active molecules, including the well-known analgesic, acetaminophen, and the extensively studied anticancer agent, Fenretinide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1042536-61-7F655931
IUPAC Name This compoundF655931
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.18 g/mol Calculated
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1F655931
InChI InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3F655931

Postulated Biological Activity: Insights from N-(4-hydroxyphenyl)retinamide (Fenretinide)

Due to the shared N-(4-hydroxyphenyl)amide core, the biological activities of this compound are hypothesized to parallel those of Fenretinide (4-HPR). 4-HPR is a synthetic retinoid that has demonstrated potent anticancer and chemopreventive properties. Its mechanisms of action are multifaceted and involve both retinoid receptor-dependent and -independent pathways.

Anticancer and Apoptotic Effects

4-HPR is known to inhibit cell growth and induce apoptosis in a wide range of cancer cell lines[1]. This activity is, in part, attributed to the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress[1]. Furthermore, 4-HPR can trigger the production of nitric oxide (NO) in breast cancer cells, which is a crucial mediator of its apoptotic effects[2][3].

Table 2: Summary of Biological Activities of the Analog N-(4-hydroxyphenyl)retinamide (4-HPR)

Biological EffectCancer Cell LinesKey Molecular EventsReferences
Induction of Apoptosis Breast CancerIncreased Nitric Oxide (NO) production via upregulation of NOSII and NOSIII.[2][3]
Growth Inhibition Ovarian, Breast, Cervical, NeuroblastomaGeneration of Reactive Oxygen Species (ROS), ER stress, JNK activation, PLAB upregulation.[1]
Retinoid Receptor Activation VariousSelective activation of RARγ and moderate activation of RARβ.[4]
Retinoid Receptor-Independent Apoptosis Breast CarcinomaDNA fragmentation in both RA-sensitive and RA-resistant cell lines.[5]
Signaling Pathways of the Analog N-(4-hydroxyphenyl)retinamide (4-HPR)

The signaling cascades initiated by 4-HPR are complex and can be broadly categorized into two types:

  • Nitric Oxide-Mediated Apoptosis: In breast cancer cells, 4-HPR upregulates the expression of nitric oxide synthases (NOSII and NOSIII), leading to an increase in NO production. NO, in turn, acts as a key signaling molecule to trigger the apoptotic cascade[2][3].

  • Reactive Oxygen Species-Mediated Apoptosis: 4-HPR can also induce the generation of ROS, which leads to ER stress. This activates the JNK signaling pathway and upregulates the pro-apoptotic protein PLAB, ultimately resulting in cell death[1].

G cluster_0 N-(4-hydroxyphenyl)retinamide (4-HPR) Signaling cluster_1 NO-Mediated Pathway cluster_2 ROS-Mediated Pathway HPR 4-HPR NOS NOSII & NOSIII Upregulation HPR->NOS ROS Reactive Oxygen Species (ROS) Generation HPR->ROS NO Nitric Oxide (NO) Production NOS->NO Apoptosis_NO Apoptosis NO->Apoptosis_NO ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB Apoptosis_ROS Apoptosis PLAB->Apoptosis_ROS

Caption: Postulated signaling pathways for N-(4-hydroxyphenyl) analogs.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of ynamides and N-(4-hydroxyphenyl) amides, which can be adapted for the study of this compound.

Proposed Synthesis of this compound

The synthesis of ynamides can be achieved through several methods, with copper-catalyzed cross-coupling reactions being a common and efficient approach[6]. A plausible synthetic route for this compound is outlined below.

G reactant1 N-methyl-4-aminophenol product This compound reactant1->product reactant2 Prop-2-ynoyl chloride reactant2->product reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reagents->product

Caption: Proposed synthesis of this compound.

Materials:

  • N-methyl-4-aminophenol

  • Prop-2-ynoyl chloride (or a suitable activated propiolic acid derivative)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or another suitable non-nucleophilic base

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve N-methyl-4-aminophenol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of prop-2-ynoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Cell Viability and Apoptosis Assays (Adapted from 4-HPR studies)

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 96-well and 6-well cell culture plates

  • Flow cytometer

Cell Viability (MTT Assay) Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V/PI Staining) Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the compound for the determined time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G start Seed Cells treat Treat with Compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analysis_v Measure Absorbance viability->analysis_v analysis_a Flow Cytometry Analysis apoptosis->analysis_a

Caption: General workflow for in vitro biological evaluation.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule. Based on the extensive research on its structural analog, Fenretinide, it is plausible that this compound may exhibit significant anticancer and apoptotic properties. The presence of the ynamide functional group could also confer novel reactivity and biological targets.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-depth biological evaluation, guided by the protocols and pathways outlined in this guide, will be crucial to elucidate its true therapeutic potential. Comparative studies with Fenretinide would be particularly valuable in understanding the structure-activity relationship and the specific contribution of the N-methylprop-2-ynamide moiety to its biological profile.

References

Technical Guide: Structure Elucidation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a small molecule featuring a phenol, a tertiary amide, and a terminal alkyne functional group. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the reactivity of the ynamide moiety for various chemical transformations. This guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical properties, a proposed synthetic protocol, and predicted spectroscopic data to aid in its identification and characterization. Given the limited availability of experimental data in peer-reviewed literature, this document serves as a foundational resource for researchers initiating studies on this molecule.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
CAS Number 1042536-61-7
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1
InChI Key WMJPONHMVWSTDA-UHFFFAOYSA-N

Proposed Synthesis

The synthesis of this compound can be approached through the N-acylation of N-methyl-p-aminophenol with propioloyl chloride. This method is a standard procedure for the formation of amides.

Proposed Synthetic Workflow

Synthetic Workflow N-methyl-p-aminophenol N-methyl-p-aminophenol Reaction Acylation N-methyl-p-aminophenol->Reaction Propioloyl chloride Propioloyl chloride Propioloyl chloride->Reaction Product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Reaction->Product Base e.g., Pyridine or Triethylamine Base->Reaction Solvent e.g., Dichloromethane Solvent->Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • N-methyl-p-aminophenol

  • Propioloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-methyl-p-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).

  • Slowly add a solution of propioloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Structure Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra, the following data is predicted based on the chemical structure and can be used as a reference for experimental characterization.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the aromatic, methyl, and acetylenic protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5Singlet1HAr-OH
~ 7.0 - 7.2Multiplet4HAromatic protons
~ 3.3Singlet3HN-CH
~ 2.9Singlet1HC≡C-H
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~ 155 - 160C =O
~ 150 - 155Ar-C -OH
~ 125 - 130Aromatic C H
~ 115 - 120Aromatic C H
~ 130 - 135Ar-C -N
~ 75 - 80C ≡C-H
~ 70 - 75C≡C -H
~ 35 - 40N-C H₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3300 - 3400O-HStretching (broad)
~ 3300≡C-HStretching
~ 2100 - 2150C≡CStretching
~ 1650 - 1680C=O (Amide)Stretching
~ 1500 - 1600C=CAromatic Stretching
Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

m/zAssignment
~ 175.06[M]⁺ (Molecular Ion)
~ 123.06[M - C₃H₂O]⁺
~ 107.05[HOC₆H₄N(CH₃)]⁺

Visualization of the Chemical Structure

This compound cluster_phenyl cluster_amide cluster_alkyne C1 C C2 C C1->C2 C1->C2 N N C1->N C3 C C2->C3 C2->C3 H2 H2 C2->H2 H C4 C C3->C4 C3->C4 H3 H3 C3->H3 H C5 C C4->C5 C4->C5 O1 O1 C4->O1 C6 C C5->C6 C5->C6 H5 H5 C5->H5 H C6->C1 C6->C1 H6 H6 C6->H6 H C7 C N->C7 C_methyl CH3 N->C_methyl H1 H O1->H1 O2 O C7->O2 C7->O2 C8 C C7->C8 C9 C C8->C9 C8->C9 H_alkyne H C9->H_alkyne

Caption: 2D Structure of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. While experimental data remains scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided information is intended to facilitate the synthesis, purification, and characterization of this compound, paving the way for future investigations into its chemical reactivity and potential biological activities. Experimental verification of the data presented herein is a critical next step for the scientific community.

An In-depth Technical Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical and biological properties of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. This guide synthesizes the available data and provides general methodologies based on related compounds. Further experimental investigation is necessary to fully characterize this molecule.

Core Chemical Properties

This compound is a small molecule belonging to the ynamide class of organic compounds. Ynamides are characterized by a nitrogen atom attached to an alkyne, with the nitrogen also bearing an electron-withdrawing group, in this case, an acyl group. This structural motif imparts unique reactivity and potential for diverse chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Registry Number 1042536-61-7[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol N/A
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Stability Data not availableN/A

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, general methods for the synthesis of ynamides can be adapted. A common approach involves the coupling of an amine with an activated alkyne derivative.

Representative Synthetic Workflow for Ynamides

The following diagram illustrates a generalized synthetic pathway for the preparation of ynamides, which could be adapted for the synthesis of this compound from N-methyl-4-aminophenol and propargyl bromide or a related propiolic acid derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis N-methyl-4-aminophenol N-methyl-4-aminophenol Coupling_Reaction Coupling Reaction (e.g., base-mediated) N-methyl-4-aminophenol->Coupling_Reaction Propiolic_acid_derivative Propiolic acid derivative (e.g., propargyl bromide) Propiolic_acid_derivative->Coupling_Reaction Target_Compound N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Coupling_Reaction->Target_Compound Purification Purification (e.g., chromatography) Target_Compound->Purification Analysis Analysis (e.g., NMR, MS) Purification->Analysis

Caption: Generalized workflow for the synthesis of this compound.

General Considerations for Synthesis and Purification
  • Reaction Conditions: The coupling reaction would likely be carried out in an inert atmosphere (e.g., nitrogen or argon) using a suitable aprotic solvent. The choice of base and reaction temperature would be critical to optimize the yield and minimize side reactions.

  • Purification: Purification of the crude product would likely involve column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.

  • Analysis: The structure and purity of the final compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or the mechanism of action of this compound. The presence of the 4-hydroxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.

Given the lack of information on biological targets and pathways, no signaling pathway diagrams can be provided at this time.

Future Directions

To elucidate the chemical and biological properties of this compound, the following experimental investigations are recommended:

  • Chemical Synthesis and Characterization: Development and optimization of a synthetic route, followed by full characterization of the compound's physicochemical properties.

  • Biological Screening: High-throughput screening against a panel of biological targets (e.g., enzymes, receptors) to identify potential biological activities.

  • Mechanism of Action Studies: If a biological activity is identified, further studies to elucidate the mechanism of action, including the identification of specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the relationship between the chemical structure and biological activity.

The following diagram outlines a potential logical workflow for the investigation of this compound.

G Synthesis Synthesis Characterization Characterization Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Hit_Identification->Biological_Screening Inactive Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Logical workflow for the investigation of a novel chemical entity.

References

In-depth Technical Guide: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1042536-61-7

Executive Summary

This document provides a technical overview of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, identified by the CAS number 1042536-61-7. While the fundamental chemical identity of this compound is established, a comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available in-depth technical data. Information regarding its synthesis, biological activity, mechanism of action, and associated experimental protocols is not readily accessible. This guide presents the available chemical information and outlines the current knowledge gap concerning this specific molecule.

Chemical Properties and Identifiers

A summary of the basic chemical data for this compound is provided in the table below. This information is crucial for the identification and characterization of the compound.

PropertyValueSource
CAS Number 1042536-61-7Chemical Abstracts Service
IUPAC Name This compoundIUPAC
Molecular Formula C₁₀H₉NO₂-
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1-
InChI InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3-

Synthesis and Experimental Protocols

Despite extensive searches, specific and detailed experimental protocols for the synthesis of this compound could not be located in the public domain. General synthetic routes for ynamides are known and typically involve the coupling of an amine with an activated alkyne derivative. A plausible, though unverified, synthetic pathway is conceptualized below.

Conceptual Synthesis Workflow

The following diagram illustrates a general, hypothetical workflow for the synthesis of the target compound. It is important to note that this is a theoretical pathway and has not been substantiated by experimental data.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 4-(Methylamino)phenol C Acylation A->C B Propargyl Chloride or Activated Propargyllic Acid B->C D N-(4-hydroxyphenyl)-N- methylprop-2-ynamide C->D Purification

A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no available data in peer-reviewed literature or public databases detailing the biological activity of this compound. Consequently, information regarding its mechanism of action, potential therapeutic targets, and any associated signaling pathways remains unknown. The core structure, containing a hydroxyphenyl and a propynamide group, suggests potential for biological activity, but this has not been experimentally validated.

Quantitative Data

A thorough search for quantitative data, such as IC₅₀, EC₅₀, LD₅₀, or other pharmacological or toxicological metrics, for this compound yielded no results.

Conclusion and Future Directions

This compound, identified by CAS number 1042536-61-7, is a defined chemical entity for which detailed scientific characterization is lacking. The absence of information on its synthesis, biological effects, and mechanism of action presents an opportunity for novel research. Future studies could focus on:

  • Chemical Synthesis and Characterization: Development and publication of a robust synthetic protocol, followed by comprehensive spectroscopic and physical characterization.

  • Biological Screening: Evaluation of the compound's activity across a range of biological assays to identify potential therapeutic applications.

  • Mechanistic Studies: In-depth investigation into the molecular mechanisms and signaling pathways affected by the compound, should any biological activity be identified.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. The generation of foundational data for this compound is a necessary first step to unlock its potential scientific value.

Navigating the Bioactive Potential of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct biological activity studies for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide have been published. This guide, therefore, presents a predictive analysis based on the well-documented activities of structurally analogous compounds. The information herein is intended to provide a foundational understanding and to guide future research into the potential therapeutic applications of this molecule.

Executive Summary

This compound is a novel chemical entity whose biological activity remains unexplored. However, its core structure, featuring a 4-hydroxyphenyl group linked to an N-methyl amide, is present in a variety of bioactive molecules. By examining the biological activities of these structural relatives, we can hypothesize a potential activity profile for this compound. This guide will delve into the cytotoxic, antimicrobial, and enzyme-inhibitory properties of analogous compounds, providing quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to inform future investigations.

Predicted Biological Activities Based on Structural Analogs

The biological activity of this compound can be inferred from compounds sharing its key structural motifs: the N-(4-hydroxyphenyl)amide core and the propargyl (prop-2-ynyl) group.

  • N-(4-hydroxyphenyl)amides: This class of compounds, most notably the retinoid N-(4-hydroxyphenyl)retinamide (Fenretinide) , has demonstrated significant potential as anticancer agents. Their mechanism often involves the induction of apoptosis (programmed cell death) through various signaling pathways. Other derivatives have shown promise as antimicrobial and anti-inflammatory agents.

  • Propargyl-containing molecules: The propargyl group is a known pharmacophore that can act as a covalent inhibitor of certain enzymes, particularly those with a cysteine or serine residue in their active site. This functionality is utilized in a number of approved drugs.

Based on these precedents, this compound is hypothesized to possess cytotoxic (anticancer) and enzyme inhibitory activities. Potential antimicrobial effects are also considered.

Potential Cytotoxic Activity

The most compelling evidence for the potential anticancer activity of this compound comes from studies on Fenretinide.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of N-(4-hydroxyphenyl)retinamide (Fenretinide) against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
N-(4-hydroxyphenyl)retinamideHuman Melanoma (10 cell lines)Growth Inhibition5 - 28[1]
N-(4-hydroxyphenyl)retinamideHuman Melanoma (10 cell lines)Cytotoxicity10 - 45 (IC90)[1]
Putative Signaling Pathway: Apoptosis Induction

Fenretinide is known to induce apoptosis in cancer cells through multiple pathways, including the generation of reactive oxygen species (ROS) and activation of caspase cascades. The diagram below illustrates a potential mechanism of action.

G Compound This compound (Hypothesized) Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates Caspase9 Caspase-9 ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells into a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of the test compound B->C D Add compound dilutions to wells C->D E Incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4h (formazan formation) F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I G A Prepare serial dilutions of the test compound in broth in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity to determine the MIC D->E

References

The Enigmatic Status of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Overview of Available Information and General Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological activity of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS Number: 1042536-61-7). This suggests that the compound is not extensively studied or that research pertaining to it is not publicly available. Consequently, a detailed technical guide on its core aspects cannot be compiled at this time.

However, for researchers and drug development professionals interested in this molecule, this report provides a summary of general synthetic methodologies for ynamides, a class of compounds to which this compound belongs. This is followed by a proposed, hypothetical synthetic pathway for the target compound based on these established methods.

General Methodologies for Ynamide Synthesis

Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. Their synthesis has been an area of active research, with several effective methods being developed. The primary approaches to ynamide synthesis include:

  • Copper-Catalyzed Coupling Reactions: This is one of the most widely used and versatile methods for ynamide synthesis. It typically involves the coupling of an amide or a related nitrogen nucleophile with an alkynyl halide (e.g., bromoalkyne) in the presence of a copper catalyst. Various copper sources, ligands, and bases can be employed to optimize the reaction conditions for different substrates. A key advantage of this method is its tolerance of a wide range of functional groups.

  • Dehydrohalogenation of Haloenamides: This method involves the elimination of a hydrogen halide from a haloenamide precursor to form the ynamide. The success of this approach often depends on the stereochemistry of the haloenamide and the choice of a suitable base.

  • Isomerization of Propargylamides: Under basic conditions, N-propargyl amides can undergo isomerization to the corresponding ynamides. This method's effectiveness can be influenced by the substitution pattern on the amide and the alkyne.

  • Alkynylation of Amides with Hypervalent Iodine Reagents: Alkynyl(phenyl)iodonium salts can serve as electrophilic alkyne sources for the N-alkynylation of amides. This reaction provides a direct route to ynamides.

Proposed Synthetic Protocol for this compound

Based on the prevalent copper-catalyzed coupling methodology, a plausible synthetic route for this compound can be postulated. The key steps would involve the protection of the potentially reactive phenol group, followed by the core ynamide formation, and concluding with deprotection.

Experimental Workflow

G cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Ynamide Formation (Copper-Catalyzed Coupling) cluster_2 Step 3: Deprotection A N-(4-hydroxyphenyl)-N-methylamine C N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine A->C Base (e.g., Imidazole) Solvent (e.g., DMF) B Protecting Group Reagent (e.g., TBDMSCl) B->C D N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine F N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylprop-2-ynamide D->F Cu(I) Catalyst (e.g., CuI) Ligand (e.g., DMEDA) Base (e.g., K3PO4) Solvent (e.g., Toluene) E Propargyl Bromide E->F G N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylprop-2-ynamide I This compound G->I Solvent (e.g., THF) H Deprotecting Agent (e.g., TBAF) H->I

Caption: Hypothetical workflow for the synthesis of this compound.

Disclaimer: The provided synthetic protocol is hypothetical and based on general principles of organic synthesis. It has not been experimentally validated for this specific compound due to the lack of available literature. Researchers attempting this synthesis should conduct thorough literature searches for analogous reactions and perform appropriate reaction optimization and characterization of all intermediates and the final product.

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Prospective Technical Guide for an Uncharacterized Ynamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of the scientific literature reveals no published studies detailing the synthesis, biological activity, or mechanism of action of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS 1042536-61-7). This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals interested in investigating this novel chemical entity. The information presented herein is based on the established chemistry of ynamides and the biological activities of structurally related compounds.

Introduction

This compound is a small molecule featuring a key ynamide functional group—a nitrogen atom attached to an alkyne. Ynamides are increasingly recognized in medicinal chemistry as versatile intermediates and pharmacophores due to their unique electronic properties and reactivity. The presence of the N-(4-hydroxyphenyl)-N-methyl moiety, a substructure found in various biologically active compounds, suggests that this molecule could exhibit interesting pharmacological properties. This guide outlines a potential synthetic route, explores possible biological activities based on structural analogs, and proposes future research directions.

Proposed Synthesis

While no specific synthesis for this compound has been reported, a plausible and efficient route can be designed based on modern copper-catalyzed cross-coupling reactions, which are widely used for the synthesis of ynamides.[1][2][3]

Experimental Protocol: Copper-Catalyzed N-Alkynylation

This proposed protocol involves the coupling of N-methyl-4-aminophenol with a suitable propynylating agent.

Materials:

  • N-methyl-4-aminophenol

  • 1-Bromo-1-propyne or 1,1-Dibromo-1-propene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

  • A suitable base (e.g., potassium phosphate, K₃PO₄)

  • Anhydrous toluene or other suitable aprotic solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add N-methyl-4-aminophenol, copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the propynylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions N_methyl_4_aminophenol N-methyl-4-aminophenol Reaction_Vessel Heated Reaction N_methyl_4_aminophenol->Reaction_Vessel Propynylating_Agent Propynylating Agent (e.g., 1-Bromo-1-propyne) Propynylating_Agent->Reaction_Vessel Catalyst CuI / Ligand (DMEDA) Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (Toluene) Solvent->Reaction_Vessel Atmosphere Inert Atmosphere Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product Final_Product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Purification->Final_Product

Caption: Proposed copper-catalyzed synthesis of this compound.

Potential Biological Activities and Mechanism of Action (Based on Structural Analogs)

The biological profile of this compound is currently unknown. However, by examining its structural components, we can hypothesize potential areas for investigation.

The N-(4-hydroxyphenyl)amide Moiety

This substructure is present in acetaminophen (paracetamol), a widely used analgesic and antipyretic. The mechanism of action of acetaminophen is complex and not fully elucidated, but it is thought to involve the central nervous system. A metabolite of acetaminophen, AM404, which is formed in the brain, acts on the endocannabinoid system.[4] Analogs of acetaminophen have been synthesized to retain analgesic properties while reducing hepatotoxicity.[4][5]

Ynamide Functionality

Ynamides are electronically versatile and can participate in a variety of chemical transformations. In a biological context, the triple bond could potentially interact with biological targets through various non-covalent interactions or act as a reactive handle for covalent modification of target proteins, although the latter is less common for ynamides compared to other alkynes.

Hypothetical Signaling Pathway Involvement

Given the structural similarity to acetaminophen, one could hypothesize that this compound, if it crosses the blood-brain barrier, might be metabolized in a similar fashion. A hypothetical pathway could involve its conversion to a more active metabolite in the central nervous system.

Hypothetical_MOA Target_Compound N-(4-hydroxyphenyl)-N- methylprop-2-ynamide BBB Blood-Brain Barrier Target_Compound->BBB Penetration CNS_Metabolism CNS Metabolism (e.g., FAAH-like activity) BBB->CNS_Metabolism Active_Metabolite Hypothetical Active Metabolite CNS_Metabolism->Active_Metabolite Conversion CNS_Target CNS Target (e.g., TRPV1, Cannabinoid Receptors) Active_Metabolite->CNS_Target Modulation Analgesic_Effect Analgesic/Antipyretic Effect CNS_Target->Analgesic_Effect

Caption: Hypothetical mechanism of action based on acetaminophen metabolism.

Quantitative Data

As there are no published studies on this compound, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ, ED₅₀) or pharmacokinetic properties are available. The following table is a template for how such data could be presented once generated through experimental investigation.

Table 1: Template for In Vitro Activity Data

Assay/TargetIC₅₀ / EC₅₀ (µM)Kᵢ (µM)Assay Type
Example: FAAHTBDTBDEnzymatic
Example: COX-2TBDTBDEnzymatic
Example: TRPV1TBDTBDCell-based

TBD: To be determined

Table 2: Template for In Vivo Efficacy and Pharmacokinetic Data

Animal ModelEfficacy EndpointED₅₀ (mg/kg)Bioavailability (%)T₁/₂ (h)Cₘₐₓ (ng/mL)
Example: Mouse Hot PlateLatency to responseTBDTBDTBDTBD
Example: Rat PK studyN/AN/ATBDTBDTBD

TBD: To be determined; N/A: Not applicable

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. Key areas for investigation include:

  • Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route and full characterization of the compound.

  • In Vitro Pharmacological Profiling: Screening against a panel of relevant biological targets, including enzymes and receptors in pain and inflammation pathways (e.g., COX enzymes, FAAH, TRPV1, cannabinoid receptors).

  • ADME-Tox Studies: Evaluation of its metabolic stability, cell permeability, and potential for cytotoxicity, particularly hepatotoxicity, given its structural relationship to acetaminophen.

  • In Vivo Efficacy Studies: Assessment of its analgesic, anti-inflammatory, and antipyretic properties in established animal models.

  • Mechanism of Action Studies: Elucidation of its molecular mechanism(s) of action based on the findings from in vitro and in vivo studies.

References

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of a directly published synthetic route, this document outlines a robust, multi-step approach based on well-established chemical transformations. The proposed synthesis involves the initial preparation of the key intermediate, N-methyl-4-aminophenol, followed by a protection-acylation-deprotection sequence to yield the final product. Detailed experimental protocols for each step have been compiled from analogous reactions in the chemical literature. Quantitative data is presented in tabular format for clarity, and a visual representation of the synthetic pathway is provided to facilitate understanding.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-stage process, as depicted below. This pathway is designed to mitigate potential side reactions, such as O-acylation of the phenolic hydroxyl group, by employing a protection-acylation-deprotection strategy.

Synthesis_Pathway cluster_main Proposed Synthesis of this compound N_methyl_4_aminophenol N-methyl-4-aminophenol TBDMS_protected N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine N_methyl_4_aminophenol->TBDMS_protected TBDMSCl, Imidazole DMF acylated_product Protected Ynamide Intermediate TBDMS_protected->acylated_product Pyridine or Et3N DCM or THF propioloyl_chloride Propioloyl Chloride propioloyl_chloride->acylated_product final_product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide acylated_product->final_product TBAF, THF

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following tables summarize quantitative data for key transformations analogous to the steps in the proposed synthesis, providing expected yields and reaction conditions.

Table 1: Synthesis of N-methyl-4-aminophenol Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
HydroquinoneAqueous Methylamine (10 N), 200°C, 4 hoursN-methyl-p-aminophenol73-75%[1]
p-HydroxyphenylglycineCyclohexanol, Benzaldehyde (catalyst), 150-160°C, ~15 minsN-monomethyl-p-aminophenolNot specifiedUS2315922A

Table 2: Protection of Phenolic Hydroxyl Groups

SubstrateReagents and ConditionsProductYield (%)Reference
N-Boc hydroxyl-amineTBDMS-Cl, Triethylamine, CH2Cl2, 4°C to 23°C, 16 hourstert-Butyl (tert-butyldimethylsilyl)oxycarbamateNot specified[2]
4-tert-butylphenolTBDMS-NH2tert-Butyl(4-(tert-butyl)phenoxy)dimethylsilane86%[3]

Table 3: Preparation of Acyl Chlorides from Carboxylic Acids

Carboxylic AcidReagents and ConditionsAcyl ChlorideYield (%)Reference
Propionic AcidThionyl Chloride, Reflux, 3 hoursPropanoyl ChlorideNot specified[4]
Propionic AcidPhosphorus Trichloride, 50°C, 6 hoursPropionyl Chloride95%[5]

Table 4: N-Acylation of N-methylaniline Derivatives

AmineAcylating AgentReagents and ConditionsProductYield (%)Reference
N-methyl-4-nitrobenzenamineBenzoyl ChlorideK2CO3, TBAB, Acetonitrile, RT, 20-30 minsN-benzoyl-N-methyl-4-nitrobenzenamineNot specified[6]
AmideAcyl ChlorideDIPEA, CH2Cl2, 0°C to RT, 3 hoursImide51-94%[7]

Table 5: Deprotection of Phenolic TBDMS Ethers

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenolic TBDMS ethers | KHF2, MeOH, RT | Phenol | High |[8] | | Silyl ether | TBAF (1.1 equiv), THF, 0°C to RT, 45 mins | Alcohol | 32% (substrate dependent) |[9] | | Penta-TBS enone | TBAF (7.5-10 equiv), rt, 4h | Penta-hydroxy enone | High |[10] |

Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis. These are based on established procedures for similar transformations and may require optimization for the specific substrates involved.

Stage 1: Synthesis of N-methyl-4-aminophenol

The synthesis of the starting material, N-methyl-4-aminophenol, can be achieved via the reaction of hydroquinone with methylamine under elevated temperature and pressure.

Stage1_Workflow start Start: Charge Autoclave reactants Hydroquinone Aqueous Methylamine (10 N) start->reactants reaction Heat to 200°C for 4 hours reactants->reaction cool Cool to Room Temperature reaction->cool workup Work-up and Isolation cool->workup product N-methyl-4-aminophenol workup->product

Caption: Workflow for the synthesis of N-methyl-4-aminophenol.

Protocol:

  • In a high-pressure autoclave, combine hydroquinone and a molar excess of aqueous methylamine (10 N).

  • Seal the autoclave and heat the mixture to 200°C with stirring for 4 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • The resulting reaction mixture can be worked up by acidification to precipitate the product, followed by filtration and recrystallization from a suitable solvent like hot water to afford N-methyl-4-aminophenol.[1]

Stage 2: Protection of N-methyl-4-aminophenol

The phenolic hydroxyl group of N-methyl-4-aminophenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent O-acylation in the subsequent step.

Protocol:

  • Dissolve N-methyl-4-aminophenol in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (approximately 2.5 equivalents) to the solution.

  • To this mixture, add tert-butyldimethylsilyl chloride (TBDMS-Cl, approximately 1.2 equivalents).

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is then quenched with water and the product, N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

Stage 3: Preparation of Propioloyl Chloride

Propioloyl chloride is a reactive acylating agent that can be prepared from propiolic acid.

Stage3_Workflow start Start: Combine Reagents reactants Propiolic Acid Thionyl Chloride start->reactants reaction Reflux for 3 hours reactants->reaction distill Remove Excess Thionyl Chloride (Vacuum Distillation) reaction->distill product Propioloyl Chloride distill->product

Caption: Workflow for the preparation of Propioloyl Chloride.

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, combine propiolic acid with an excess of thionyl chloride (approximately 2 equivalents).

  • Heat the reaction mixture to reflux for 3 hours. The reaction should be performed in a well-ventilated fume hood as HCl and SO2 gases are evolved.

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain crude propioloyl chloride, which can be used in the next step without further purification.[4]

Stage 4: Acylation of Protected N-methyl-4-aminophenol

The protected amine is acylated with propioloyl chloride to form the ynamide backbone.

Protocol:

  • Dissolve N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-N-methylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (approximately 1.2-1.5 equivalents).

  • To this stirred solution, add a solution of propioloyl chloride in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • The reaction mixture is then quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 5: Deprotection to Yield the Final Product

The final step involves the selective removal of the TBDMS protecting group to unveil the phenolic hydroxyl group.

Protocol:

  • Dissolve the protected ynamide intermediate in anhydrous tetrahydrofuran (THF).

  • To this solution, add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 1.1-1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude this compound can be purified by flash column chromatography to yield the final product.[9][10]

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. By leveraging a well-considered protecting group strategy, the synthesis can be achieved through a series of high-yielding and well-documented reaction types. The provided experimental protocols, based on analogous transformations, offer a solid foundation for researchers to undertake the synthesis of this and related compounds. It is anticipated that this guide will be a valuable resource for professionals engaged in the fields of organic synthesis and drug discovery.

References

An In-depth Technical Guide on the Spectroscopic Data of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values and general methodologies based on the analysis of its constituent functional groups. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and evaluation of this and related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1042536-61-7[1]

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.19 g/mol

  • Canonical SMILES: C#CC(=O)N(C)C1=CC=C(O)C=C1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for its functional groups: a para-substituted phenol, an N-methyl aromatic amide, and a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 10.0Singlet1HAr-OH (phenolic)
~ 7.0 - 7.2Doublet2HAr-H (ortho to OH)
~ 6.8 - 6.9Doublet2HAr-H (ortho to N)
~ 3.3 - 3.5Singlet3HN-CH₃
~ 2.9 - 3.1Singlet1H≡C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 168 - 172C =O (amide carbonyl)
~ 155 - 160Ar-C -OH
~ 130 - 135Ar-C -N
~ 128 - 130Ar-C H (ortho to N)
~ 115 - 117Ar-C H (ortho to OH)
~ 78 - 82 C-H
~ 75 - 78C C-H
~ 37 - 40N-C H₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200BroadO-H stretch (phenolic)
~ 3300Sharp≡C-H stretch (alkyne)
~ 2100WeakC≡C stretch (alkyne)
~ 1650 - 1680StrongC=O stretch (amide)
~ 1600, 1500MediumC=C stretch (aromatic ring)
~ 1250StrongC-O stretch (phenol)
~ 830StrongC-H out-of-plane bend (para-disubstituted)

Note: The appearance of IR bands can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions such as hydrogen bonding.[7][8][9][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
175[M]⁺, Molecular ion
121[M - C₃H₂O]⁺, loss of the propioloyl group
106[M - C₃H₂O - CH₃]⁺, subsequent loss of the methyl group
77[C₆H₅]⁺, phenyl fragment
55[C₃H₃O]⁺, propioloyl cation

Note: Fragmentation patterns can vary significantly with the ionization technique used (e.g., ESI, CI). For aromatic amides, a common fragmentation involves the cleavage of the N-CO bond.[12][13][14][15]

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route for this compound involves the acylation of N-methyl-4-aminophenol with propioloyl chloride. Ynamide synthesis can also be achieved through copper-mediated coupling reactions.[16][17][18][19][20]

General Procedure for Acylation:

  • N-methyl-4-aminophenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

  • The solution is cooled in an ice bath.

  • Propioloyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The mixture is then washed with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

NMR Spectroscopy

General Procedure for ¹H and ¹³C NMR: [21][22][23][24]

  • Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • The tube is capped and gently agitated to ensure complete dissolution.

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy

General Procedure for Solid Sample (KBr Pellet Method): [25][26][27][28][29]

  • A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

  • The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the empty sample holder is recorded.

  • The IR spectrum of the sample is then recorded.

Mass Spectrometry

General Procedure for Electrospray Ionization (ESI-MS): [30][31][32][33][34]

  • A dilute solution of the sample (typically in the low µg/mL to ng/mL range) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).

  • The solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • The droplets are desolvated by a heated gas (e.g., nitrogen), leading to the formation of gas-phase ions.

  • The ions are then guided into the mass analyzer, where their mass-to-charge ratios are determined.

Visualization of Synthetic Pathway and Potential Biological Relevance

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product N-methyl-4-aminophenol N-methyl-4-aminophenol This compound This compound N-methyl-4-aminophenol->this compound Acylation Propioloyl chloride Propioloyl chloride Propioloyl chloride->this compound Solvent (DCM) Solvent (DCM) Solvent (DCM)->this compound Base (Et3N) Base (Et3N) Base (Et3N)->this compound

Caption: Plausible synthetic route to this compound.

Potential Biological Activity

While the specific biological activity of this compound is not well-documented, the N-(4-hydroxyphenyl)amide moiety is a key structural feature of Fenretinide [N-(4-hydroxyphenyl)retinamide], a compound known for its anticancer and antioxidant properties.[35] This suggests that the target molecule could potentially interact with similar biological pathways.

BiologicalActivity Molecule N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Target Cellular Targets (e.g., Enzymes, Receptors) Molecule->Target Binding ROS Reactive Oxygen Species (ROS) Molecule->ROS Scavenging Apoptosis Induction of Apoptosis Target->Apoptosis CellGrowth Inhibition of Cell Growth Target->CellGrowth Antioxidant Antioxidant Effect ROS->Antioxidant Anticancer Potential Anticancer Activity Apoptosis->Anticancer CellGrowth->Anticancer

Caption: Conceptual pathways for potential biological activity.

References

Theoretical Analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a molecule of interest in medicinal chemistry, combining the structural features of a substituted phenol and a propynamide moiety. The 4-hydroxyphenyl group is a common feature in many biologically active compounds, while the propynamide group can act as a reactive handle or a pharmacophore. Theoretical and computational studies are indispensable tools for elucidating the structural, electronic, and interactive properties of such novel compounds, thereby accelerating drug discovery and development efforts. This guide provides a comprehensive overview of the theoretical methodologies that can be applied to study this compound, offering a roadmap for researchers in the field.

Core Theoretical Methodologies

The in-silico characterization of this compound can be effectively achieved through a combination of quantum mechanical and molecular mechanics methods. These approaches provide insights into the molecule's intrinsic properties and its potential interactions with biological macromolecules.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[1][2] It is widely used to predict a variety of molecular properties with a good balance between accuracy and computational cost.

  • Geometry Optimization: The first step in any theoretical analysis is to determine the most stable 3D conformation of the molecule. DFT calculations can be used to perform a full geometry optimization, providing information on bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

  • Electronic Properties: Key electronic properties that can be calculated using DFT include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting non-covalent interactions.

  • Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the optimized structure and to aid in the assignment of spectral bands.[2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][4] This method is instrumental in structure-based drug design for:

  • Binding Mode Prediction: Identifying the most likely binding pose of this compound within the active site of a target protein.

  • Binding Affinity Estimation: Calculating a docking score that estimates the binding affinity between the ligand and the protein, which can be used to rank potential drug candidates.

Experimental Protocols (Computational)

This section outlines the general steps for performing the theoretical calculations described above.

Density Functional Theory (DFT) Calculations
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Input Preparation:

    • The 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

    • A suitable level of theory is chosen. A common choice for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set, which provides a good compromise between accuracy and computational cost.[2]

  • Execution:

    • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

    • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain HOMO, LUMO, and MEP data.

  • Analysis: The output files are analyzed to extract the optimized coordinates, energies, vibrational frequencies, and electronic properties.

Molecular Docking
  • Software: Molecular docking software such as AutoDock, Glide, or GOLD is used.

  • Input Preparation:

    • Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and atom types.

    • Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

    • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Execution: The docking simulation is run, and the software will generate a series of possible binding poses for the ligand, ranked by their docking scores.

  • Analysis: The resulting poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

Quantitative data from theoretical studies should be presented in a clear and organized manner. The following tables provide templates for presenting the results of DFT and molecular docking calculations.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.23
C-N1.38
C≡C1.21
**Bond Angles (°) **O=C-N122.5
C-N-C(methyl)118.0
Dihedral Angles (°) C(phenyl)-C-N-C175.0

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3
Dipole Moment (Debye) 3.8

Table 3: Molecular Docking Results of this compound with a Target Protein (Illustrative Data)

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Tyr123, Ser234Hydrogen Bond
2-8.2Phe345, Leu456Hydrophobic
3-7.9Trp86π-π Stacking

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships in theoretical studies. The following diagrams are generated using the DOT language.

Theoretical_Workflow cluster_start Input Preparation cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_analysis Results and Analysis start Molecule Structure geom_opt Geometry Optimization start->geom_opt receptor_prep Receptor Preparation start->receptor_prep freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties geom_opt->elec_prop docking_sim Docking Simulation geom_opt->docking_sim struct_data Structural Data geom_opt->struct_data spec_data Spectroscopic Data freq_calc->spec_data reactivity Reactivity Analysis elec_prop->reactivity receptor_prep->docking_sim binding_mode Binding Mode Analysis docking_sim->binding_mode

Caption: Workflow for theoretical analysis of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Molecule N-(4-hydroxyphenyl)- N-methylprop-2-ynamide Molecule->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Apoptosis) TF->Response Gene Expression

Caption: Hypothetical signaling pathway modulated by the target molecule.

Conclusion

Theoretical and computational studies provide a powerful and efficient means to characterize novel molecules like this compound. By employing methodologies such as Density Functional Theory and molecular docking, researchers can gain deep insights into the structural, electronic, and interactive properties of this compound. This knowledge is crucial for understanding its potential as a therapeutic agent and for guiding further experimental investigations in the drug discovery pipeline. The workflows and data presentation formats outlined in this guide offer a standardized approach to conducting and reporting such theoretical analyses, fostering clarity and comparability across different studies.

References

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide target identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Target Identification of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: this compound is a small molecule with potential biological activity. While a specific biological target has not been definitively identified in publicly available literature, its chemical structure, particularly the presence of a prop-2-ynamide moiety, strongly suggests a mechanism of action involving covalent modification of a protein target. This guide outlines a comprehensive strategy for the identification and validation of the molecular target(s) of this compound. The methodologies described herein represent a robust workflow for advancing from a compound of interest to a validated drug target.

Introduction: The Case for Covalent Inhibition

The structure of this compound features a terminal alkyne within an amide linkage, a functional group known as a "warhead" in the field of covalent inhibitors. Such groups can react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine, or tyrosine) in the binding pocket of a protein, forming a stable, covalent bond.[1][2] This mode of action can lead to prolonged target engagement, enhanced potency, and the ability to target proteins that have been challenging for non-covalent inhibitors.[2]

The N-(4-hydroxyphenyl)-N-methyl scaffold likely provides the necessary molecular recognition to guide the molecule to a specific protein target, where the prop-2-ynamide group can then react. The core objective of this guide is to delineate a systematic approach to identify which protein(s) are targeted by this compound.

Proposed Target Identification Workflow

A multi-pronged approach is recommended for the target identification of this compound, combining proteome-wide screening with focused biochemical validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Target Validation A Compound Synthesis & Probe Development B Activity-Based Protein Profiling (ABPP) A->B C Phenotypic Screening A->C D Mass Spectrometry-Based Proteomics B->D E Bioinformatic Analysis C->E Genetic Approaches (e.g., CRISPR screens) D->E F Biochemical Assays E->F G Cellular Target Engagement Assays F->G H Structural Biology (X-ray Crystallography/Cryo-EM) F->H

Figure 1: A proposed workflow for the target identification and validation of this compound.

Experimental Protocols

Phase 1: Target Discovery

ABPP is a powerful chemoproteomic strategy to identify the protein targets of covalent inhibitors directly in a complex biological system.

Protocol:

  • Probe Synthesis: Synthesize an alkyne-tagged version of this compound. This "clickable" handle will allow for the subsequent enrichment of target proteins.

  • Cell Lysate or Live Cell Treatment: Incubate the probe with a relevant cell lysate or live cells to allow for covalent modification of the target protein(s).

  • Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag, such as biotin-azide.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Proteolytic Digestion: Digest the enriched proteins on-bead with an enzyme like trypsin.

Phase 2: Hit Prioritization

Protocol:

  • LC-MS/MS Analysis: Analyze the digested peptides from the ABPP experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the resulting spectra against a protein database to identify the enriched proteins.

  • Quantitative Analysis: Employ label-free quantification or isotopic labeling methods (e.g., SILAC) to compare enrichment between the probe-treated sample and a vehicle control, allowing for the identification of specific targets.

Table 1: Hypothetical Quantitative Proteomics Data

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valuePutative Function
P12345TGT152.3<0.001Kinase
Q67890TGT235.8<0.001Methyltransferase
P98765TGT312.1<0.01Dehydrogenase
O12345CTRL11.2>0.05Housekeeping Protein
Phase 3: Target Validation

Protocol:

  • Cloning and Expression: Clone the gene of the top candidate target protein (e.g., TGT1) into an expression vector and purify the recombinant protein.

  • Enzyme Activity Assay: Develop an assay to measure the activity of the recombinant protein. For a kinase, this could be a phosphotransferase assay.

  • IC50 Determination: Measure the concentration-dependent inhibition of the protein's activity by this compound to determine the IC50 value.

  • Covalent Modification Confirmation: Use intact protein mass spectrometry to confirm the covalent adduction of the compound to the target protein.

Table 2: Hypothetical Biochemical Validation Data

Target ProteinAssay TypeIC50 (µM)Mass Shift (Da)
TGT1Kinase Activity1.2+187.08
TGT2Methyltransferase Activity> 50No Shift
TGT3Dehydrogenase Activity25.4No Shift

Protocol:

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them across a range of temperatures. The binding of a ligand can stabilize the target protein, leading to a higher melting temperature. This can be assessed by Western blot or mass spectrometry.

  • In-cell ABPP: Use a competitive ABPP experiment where cells are pre-treated with this compound before adding the alkyne-tagged probe. A reduction in the probe signal for a specific protein indicates target engagement by the original compound.

Potential Signaling Pathway Involvement

Should the identified target be a known signaling protein, such as a kinase, further investigation into the downstream effects of its inhibition would be warranted.

G compound N-(4-hydroxyphenyl)-N- methylprop-2-ynamide target Identified Target (e.g., TGT1 Kinase) compound->target Covalent Inhibition p_substrate Phosphorylated Substrate target->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., Transcription Factor Activation) p_substrate->downstream response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream->response

Figure 2: A hypothetical signaling pathway modulated by the covalent inhibition of a target kinase.

Conclusion

While the specific molecular target of this compound remains to be publicly disclosed, its chemical structure provides a strong rationale for its action as a covalent inhibitor. The workflow and experimental protocols detailed in this guide offer a robust and systematic framework for the identification and validation of its biological target. Successful execution of these studies would not only elucidate the mechanism of action of this compound but also potentially uncover new therapeutic targets and strategies.

References

Methodological & Application

Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis, purification, and characterization of the novel compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. Furthermore, it outlines a series of proposed biological assays to investigate its potential as a therapeutic agent, drawing inspiration from the known activities of structurally related molecules such as N-(4-hydroxyphenyl)retinamide (Fenretinide), which is known for its antioxidant and anticancer properties[1]. The protocols described herein are intended to serve as a foundational guide for researchers interested in exploring the chemical and biological properties of this and similar ynamide-containing compounds.

Introduction

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an acetylenic carbon. The presence of an electron-withdrawing group on the nitrogen atom enhances their stability compared to the more reactive ynamines, making them valuable intermediates in organic synthesis[2]. The N-(4-hydroxyphenyl) moiety is a common feature in many biologically active compounds, contributing to antioxidant and antiproliferative effects[1]. The combination of the ynamide functional group with the N-(4-hydroxyphenyl) scaffold in this compound suggests that this compound may exhibit interesting and potentially useful biological activities. This document outlines a comprehensive research workflow, from chemical synthesis to biological evaluation, to explore the therapeutic potential of this novel compound.

Chemical Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available 4-aminophenol. The first step is the N-methylation of 4-aminophenol to yield N-methyl-4-aminophenol, followed by acylation with propargyl chloride to afford the final product.

Experimental Protocol: Synthesis of N-methyl-4-aminophenol (Intermediate)

A general procedure for the N-methylation of anilines can be adapted for this synthesis.

Parameter Value
Reactants 4-aminophenol, Dimethyl sulfate, Sodium hydroxide
Solvent Methanol
Reaction Temperature Room Temperature
Reaction Time 12 hours
Purification Method Column Chromatography
Expected Yield 70-80%

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) to the flask with stirring.

  • To this mixture, add dimethyl sulfate (12.6 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-methyl-4-aminophenol.

Experimental Protocol: Synthesis of this compound

The synthesis of the final ynamide can be achieved through the acylation of the intermediate N-methyl-4-aminophenol. A general method for ynamide synthesis involves the copper-mediated coupling of amides with alkynyl bromides[2]. A similar approach using propargyl chloride in the presence of a base is proposed here.

Parameter Value
Reactants N-methyl-4-aminophenol, Propargyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 24 hours
Purification Method Column Chromatography
Expected Yield 50-60%

Procedure:

  • Dissolve N-methyl-4-aminophenol (6.15 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (7.6 mL, 55 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propargyl chloride (4.1 g, 55 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization Data (Hypothetical)
Analysis Expected Result
Appearance White to off-white solid
Melting Point 110-115 °C
¹H NMR (400 MHz, CDCl₃) δ 7.10 (d, 2H), 6.80 (d, 2H), 5.50 (br s, 1H, OH), 3.30 (s, 3H, N-CH₃), 2.20 (s, 1H, C≡CH)
¹³C NMR (100 MHz, CDCl₃) δ 168.0 (C=O), 155.0, 130.0, 125.0, 115.0, 80.0 (C≡C), 75.0 (C≡C), 35.0 (N-CH₃)
Mass Spectrometry (ESI+) m/z 176.07 [M+H]⁺

Biological Evaluation

Based on the structural similarities to compounds with known biological activities, a series of in vitro assays are proposed to evaluate the therapeutic potential of this compound.

In Vitro Anticancer Activity

The antiproliferative effects can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Hypothetical IC₅₀ Values (µM)

Cell Line This compound Doxorubicin (Control)
MCF-7 (Breast) 25.51.2
HeLa (Cervical) 38.22.5
A549 (Lung) 45.83.1
Antioxidant Activity

The antioxidant potential can be evaluated using the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Prepare different concentrations of this compound in methanol.

  • Add 100 µL of each concentration to 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubate the mixture in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Hypothetical Antioxidant Activity Data

Compound IC₅₀ (µg/mL)
This compound 15.2
Ascorbic Acid (Control) 5.8

Workflow and Signaling Pathway Diagrams

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation start 4-Aminophenol intermediate N-methylation (N-methyl-4-aminophenol) start->intermediate product Acylation (this compound) intermediate->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization bio_eval In Vitro Assays characterization->bio_eval anticancer Anticancer Activity (MTT Assay) bio_eval->anticancer antioxidant Antioxidant Activity (DPPH Assay) bio_eval->antioxidant data Data Analysis (IC50 Determination) anticancer->data antioxidant->data

Caption: Overall workflow from synthesis to biological evaluation.

As no specific signaling pathway for this compound has been elucidated, a hypothetical pathway is presented based on the known mechanisms of some anticancer agents that induce apoptosis.

G compound N-(4-hydroxyphenyl)-N- methylprop-2-ynamide ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress mapk MAPK Pathway Activation (JNK, p38) stress->mapk bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) stress->bcl2 mapk->bcl2 mito Mitochondrial Membrane Depolarization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes only. Actual results may vary, and all laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (CAS No. 1042536-61-7) did not yield specific data regarding its application in cell culture, including its mechanism of action, established protocols for its use, or quantitative data on its biological effects. The following application notes and protocols are provided as a generalized template for the initial characterization of a novel chemical compound in a cell culture setting. These are intended to serve as a starting point for researchers and should be adapted based on empirical observations.

Introduction

This compound is a small molecule belonging to the ynamide class of compounds. While the biological activities of this specific molecule are not yet documented, related structures, such as compounds containing the N-(4-hydroxyphenyl) moiety, have been investigated for their potential as anticancer and antioxidant agents. The propargyl group (prop-2-ynamide) is a reactive functional group that can participate in various chemical reactions, suggesting potential for covalent interactions with biological targets.

These notes provide a framework for the initial assessment of this compound's effects on cultured cells, including cytotoxicity, impact on cell proliferation, and potential mechanisms of action.

Potential Applications in Cell Culture

Based on the general properties of related chemical structures, potential research applications for this compound in cell culture could include:

  • Anticancer Research: Investigating its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Signal Transduction Research: Exploring its ability to modulate specific signaling pathways involved in cell growth, survival, and apoptosis.

  • Drug Discovery: Using it as a lead compound for the development of novel therapeutics.

Hypothetical Data Summary

The following tables present a hypothetical summary of data that could be generated from initial cell culture experiments. This data is illustrative and not based on experimental results.

Table 1: Hypothetical Cytotoxicity of this compound in various cancer cell lines after 72 hours of treatment.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HeLaCervical Cancer12.5
HepG2Liver Cancer45.1

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa cells after 24-hour treatment.

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.325.119.6
568.218.513.3
1075.812.311.9
2082.18.99.0

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a novel compound like this compound in cell culture.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • This compound

  • HeLa cells (or other sensitive cell line)

  • Complete cell culture medium

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.

  • Treat the cells with the compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

The following diagrams illustrate a hypothetical mechanism of action and experimental workflows.

G cluster_0 Hypothetical Mechanism of Action Compound Compound Receptor Receptor Compound->Receptor Binds to Kinase_A Kinase_A Receptor->Kinase_A Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Activates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Alters Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Leads to G cluster_1 Cytotoxicity Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation Incubation Compound_Treatment->Incubation 72h MTT_Addition MTT_Addition Incubation->MTT_Addition 4h Solubilization Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis G cluster_2 Logical Relationship for Further Studies Initial_Screening Cytotoxicity Screening Active_Compound Compound shows activity Initial_Screening->Active_Compound Inactive_Compound Compound is inactive Initial_Screening->Inactive_Compound Cell_Cycle_Analysis Cell Cycle/Apoptosis Assays Active_Compound->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Cell_Cycle_Analysis->Mechanism_Studies Stop Stop or Redesign Inactive_Compound->Stop

Application Notes and Protocols: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes describe the utility of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as a versatile chemical probe for activity-based protein profiling (ABPP) and target identification. The inherent reactivity of the ynamide functional group allows for covalent modification of nucleophilic residues in proteins, enabling the study of enzyme function and the identification of novel drug targets. This document provides detailed protocols for the synthesis of the probe, its application in cell-based assays, and workflows for target identification and validation.

Introduction

This compound is a functionalized ynamide designed for use as a chemical probe. Ynamides are a class of alkynes bearing a nitrogen substituent, which activates the alkyne for nucleophilic attack. This reactivity can be harnessed to covalently label proteins on nucleophilic amino acid residues such as cysteine, lysine, or histidine. The terminal alkyne also serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization and enrichment.

Key Features:

  • Covalent Reactivity: The ynamide moiety acts as an electrophile, enabling covalent bond formation with protein targets.

  • Click Chemistry Handle: The terminal alkyne allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream applications.

  • Phenolic Moiety: The hydroxyphenyl group can participate in hydrogen bonding interactions within protein binding pockets, potentially conferring target specificity.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below, based on established methods for ynamide synthesis.

Protocol:

  • Starting Materials: 4-(methylamino)phenol, propynoic acid, a coupling agent (e.g., HATU), and a suitable base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

  • Reaction Setup: To a solution of 4-(methylamino)phenol (1 equivalent) and propynoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and most organic solvents
CAS Number 1042536-61-7[1]
Table 2: Hypothetical Target Engagement Data in a Cancer Cell Line
Target ProteinIC₅₀ (µM)Method
Protein Kinase X 2.5Competitive ABPP
Metabolic Enzyme Y 8.1In-gel Fluorescence
Ubiquitin Ligase Z 15.7Competitive ABPP

Experimental Protocols

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol describes the use of this compound to label protein targets in a cell lysate, followed by click chemistry and in-gel fluorescence analysis.

Materials:

  • This compound (10 mM stock in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reagents: Copper(II) sulfate (CuSO₄), TBTA ligand, and a reducing agent (e.g., sodium ascorbate).

  • SDS-PAGE gels and imaging system

Procedure:

  • Cell Lysis: Harvest cells and prepare a clarified cell lysate. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Dilute the cell lysate to a final concentration of 1 mg/mL. Add this compound to the desired final concentration (e.g., 1-100 µM). Incubate for 1 hour at 37°C.

  • Click Chemistry: Prepare the click chemistry reaction mix. Add CuSO₄, TBTA, azide-fluorophore, and sodium ascorbate to the labeled lysate. Incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager.

Cellular Imaging of Probe Localization

This protocol outlines the procedure for treating live cells with the probe, followed by fixation, permeabilization, click chemistry, and fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents as described in 4.1.

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound in culture medium for a specified time (e.g., 1-4 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100.

  • Click Chemistry: Perform the click reaction on the fixed and permeabilized cells as described above.

  • Staining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and image using a fluorescence microscope.

Target Identification by Pulldown and Mass Spectrometry

This protocol describes the enrichment of probe-labeled proteins using a biotinylated azide via click chemistry, followed by identification using mass spectrometry.

Materials:

  • This compound

  • Azide-biotin conjugate

  • Click chemistry reagents

  • Streptavidin-agarose beads

  • Wash buffers

  • On-bead digestion reagents (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Probe Labeling and Click Reaction: Label cell lysates with the probe as described in 4.1. Perform the click reaction using azide-biotin.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins.

  • Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Visualizations

G cluster_probe Probe Activation cluster_protein Protein Target Probe N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Covalent_Adduct Covalently Modified Protein Probe->Covalent_Adduct Covalent Modification Protein Target Protein (with nucleophilic residue) Protein->Covalent_Adduct

Caption: Proposed mechanism of covalent modification.

G start Start: Cell Lysate probe_labeling 1. Incubate with N-(4-hydroxyphenyl)-N- methylprop-2-ynamide start->probe_labeling click_reaction 2. Click Chemistry with Azide-Fluorophore probe_labeling->click_reaction sds_page 3. SDS-PAGE click_reaction->sds_page imaging 4. In-gel Fluorescence Imaging sds_page->imaging

Caption: Workflow for Activity-Based Protein Profiling.

G start Start: Labeled Lysate (Probe + Azide-Biotin) enrichment 1. Enrichment with Streptavidin Beads start->enrichment washing 2. Wash to Remove Non-specific Binders enrichment->washing digestion 3. On-bead Tryptic Digestion washing->digestion ms_analysis 4. LC-MS/MS Analysis digestion->ms_analysis identification 5. Protein Identification ms_analysis->identification G Probe N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Target Target Protein (e.g., Kinase) Probe->Target Inhibition Downstream_Substrate Downstream Substrate Target->Downstream_Substrate Phosphorylation (Blocked) Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Target->Cellular_Response Modulation of Signaling Phosphorylated_Substrate Phosphorylated Substrate

References

Application Notes and Protocols: Synthesis and Evaluation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and its derivatives. This class of compounds holds significant promise in drug discovery, with potential applications as anticancer agents and enzyme inhibitors. The following sections detail the synthetic route, experimental procedures, and biological evaluation of these compounds, supported by quantitative data and pathway diagrams.

Introduction

This compound and its analogs are emerging as a versatile scaffold in medicinal chemistry. The presence of the ynamide functional group, coupled with the phenolic moiety, offers unique electronic and structural features that can be exploited for targeted drug design. Research into related N-(4-hydroxyphenyl) derivatives has revealed potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of key enzymes involved in disease progression. These notes aim to provide a comprehensive resource for the synthesis and evaluation of this promising class of molecules.

Synthesis of this compound

The synthesis of the target compound can be achieved through the acylation of N-methyl-p-aminophenol with propioloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methyl-p-aminophenol (Metol)

  • Propioloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-p-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of propioloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product N_methyl_p_aminophenol N-methyl-p-aminophenol Reaction Acylation Reaction N_methyl_p_aminophenol->Reaction Propioloyl_chloride Propioloyl chloride Propioloyl_chloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activities and Applications

Derivatives of this compound have shown potential in several therapeutic areas, primarily as anticancer agents and enzyme inhibitors. The data presented below is for structurally related N-(4-hydroxyphenyl) derivatives and serves as a strong rationale for the investigation of the title compound and its analogs.

Anticancer Activity

Several N-(4-hydroxyphenyl) derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 1: Anticancer Activity of Related N-(4-hydroxyphenyl) Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)Reference
N-(2-morpholinoethyl)-4-aminophenolHBL (Human Melanoma)20[1]
Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenolHBL (Human Melanoma)15[1]
Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenolLND1 (Human Melanoma)2[1]

Note: The data in this table is for structurally related compounds and is intended to highlight the potential of the N-(4-hydroxyphenyl) scaffold.

A plausible mechanism for the anticancer activity of these compounds involves the induction of apoptosis.

Apoptosis_Pathway Derivative N-(4-hydroxyphenyl) Derivative Cell_Stress Induction of Cellular Stress Derivative->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A representative apoptosis signaling pathway.

Enzyme Inhibition

The N-(4-hydroxyphenyl) scaffold has also been identified in potent enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of a Related N-(4-hydroxyphenyl) Derivative

CompoundEnzymeIC₅₀ (µM)Reference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase-[2]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase-[2]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase75 ± 0.83[2]

Note: The data in this table is for a structurally related sulfonamide derivative and is intended to highlight the potential of the N-(4-hydroxyphenyl)-N-methyl moiety for enzyme inhibition.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assay (General Protocol)

Principle: The inhibitory effect of the compounds on a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, substrate, and the target enzyme.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme.

  • Activity Measurement: Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Assay Cell Viability Assay (e.g., MTT) Purification->Cell_Assay Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay IC50_Calc IC50 Determination Cell_Assay->IC50_Calc Enzyme_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for the exploration of this compound derivatives as potential therapeutic agents. The promising activities of related compounds warrant further investigation into this chemical space for the development of novel drugs.

References

Application Notes and Protocols for Protein Labeling using N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a versatile chemical probe for the labeling and identification of proteins in complex biological systems. This molecule incorporates two key functional motifs: a terminal alkyne group and a 4-hydroxyphenyl moiety. The terminal alkyne serves as a bioorthogonal handle for covalent modification of proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4][5][6][7][8][9] This highly specific and efficient reaction enables the attachment of various reporter tags, such as fluorophores or biotin, for protein visualization, enrichment, and identification. The 4-hydroxyphenyl group, an analog of the amino acid tyrosine, may facilitate interactions with tyrosine-binding proteins or undergo enzymatic modifications, offering potential for targeted or differential labeling studies.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in protein labeling experiments, including protocols for in-cell and in-vitro labeling, quantitative analysis, and target identification.

Mechanism of Action: Click Chemistry

The primary mechanism for protein labeling with this compound involves the reaction of its terminal alkyne with an azide-functionalized reporter molecule. This reaction is most commonly catalyzed by copper(I) ions, which selectively activate the alkyne for cycloaddition with the azide, forming a stable triazole linkage.[1][4][5][6][8][9]

Click_Chemistry_Mechanism cluster_reactants Reactants Probe N-(4-hydroxyphenyl)-N- methylprop-2-ynamide (Alkyne Probe) Labeled_Protein Labeled Protein (Stable Triazole Linkage) Probe->Labeled_Protein Binds to Protein Target Protein Protein->Labeled_Protein Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Reporter->Labeled_Protein Covalently attaches via Click Reaction Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein Catalyzes

Caption: Mechanism of protein labeling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Quantitative Data Summary

The following tables provide representative concentration ranges and incubation times for protein labeling using alkyne-containing probes. Note: These values are starting points and should be optimized for this compound and the specific experimental system.

Table 1: In-Cell Labeling Parameters

ParameterConcentration RangeIncubation TimeCell Type Examples
Probe Concentration 10 - 100 µM4 - 24 hoursHEK293, HeLa, Jurkat
Competitive Inhibition 10x excess of parent compound30 min pre-incubationAs above

Table 2: In-Vitro Click Chemistry Reaction (CuAAC) Parameters

ReagentStock ConcentrationFinal Concentration
Alkyne-labeled Protein 1 - 5 mg/mLN/A
Azide-Reporter 1 - 10 mM in DMSO20 - 100 µM
Copper(II) Sulfate 20 - 50 mM in H₂O1 mM
THPTA (ligand) 100 mM in H₂O5 mM
Sodium Ascorbate 100 - 300 mM in H₂O (freshly prepared)5 mM

Experimental Protocols

Protocol 1: In-Cell Protein Labeling

This protocol describes the metabolic labeling of proteins in cultured mammalian cells with this compound.

Materials:

  • This compound (Alkyne Probe)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • DMSO

  • PBS (phosphate-buffered saline)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a 10-100 mM stock solution of the Alkyne Probe in DMSO.

  • Cell Treatment: Dilute the Alkyne Probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Cell Lysis: Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA). The lysate is now ready for downstream click chemistry.

Protocol 2: In-Vitro Protein Labeling via CuAAC (Click Chemistry)

This protocol describes the ligation of an azide-reporter to alkyne-labeled proteins in cell lysate.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Azide-reporter (e.g., Azide-Fluorophore, Azide-Biotin)

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • PBS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 50 µL of alkyne-labeled cell lysate (1-5 mg/mL)

    • PBS to a final volume of ~180 µL

    • Azide-reporter stock solution to a final concentration of 20-100 µM.

    • 10 µL of 100 mM THPTA solution. Vortex briefly.[4][6]

    • 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[4][6]

  • Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[4][6] Vortex briefly.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour, then centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and wash the pellet with cold methanol. Air-dry the pellet.

  • Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer).

Visualization and Analysis

Experimental_Workflow cluster_labeling Protein Labeling cluster_analysis Analysis In_Cell In-Cell Labeling (Protocol 1) Click_Reaction Click Reaction (CuAAC) (Protocol 2) In_Cell->Click_Reaction In_Vitro In-Vitro Labeling (Purified Protein + Probe) In_Vitro->Click_Reaction SDS_PAGE SDS-PAGE & In-Gel Fluorescence Imaging Click_Reaction->SDS_PAGE Fluorescent Reporter Affinity_Purification Affinity Purification (for Biotin-labeled proteins) Click_Reaction->Affinity_Purification Biotin Reporter Mass_Spec Mass Spectrometry (Target ID & Site Mapping) SDS_PAGE->Mass_Spec Excise Bands Affinity_Purification->Mass_Spec

Caption: General experimental workflow for protein labeling and analysis.

In-Gel Fluorescence Analysis

For proteins labeled with a fluorescent azide-reporter, in-gel fluorescence scanning is a direct method for visualization and quantification.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: Use densitometry software to quantify the fluorescence intensity of the protein bands.[10][11][12][13][14] This can be compared to a total protein stain (e.g., Coomassie) to determine labeling efficiency.

Mass Spectrometry Analysis

For target identification and mapping of modification sites, mass spectrometry is the method of choice.

  • Enrichment (for Biotin-labeled proteins): Incubate the labeled lysate with streptavidin-coated beads to enrich for biotinylated proteins. Wash the beads extensively to remove non-specific binders.

  • On-Bead or In-Gel Digestion: Elute the proteins or perform on-bead digestion with trypsin to generate peptides. Alternatively, for fluorescently labeled proteins, bands of interest can be excised from the SDS-PAGE gel and subjected to in-gel digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the labeled proteins. The modification site can be pinpointed by the mass shift on specific peptides.

Drug Development Applications

The use of this compound and similar chemical probes has significant implications for drug development:

  • Target Deconvolution: Identify the cellular targets of a drug candidate by using a probe-derivatized version of the compound.

  • Occupancy Studies: Assess the extent to which a drug engages its target in a cellular context.

  • Off-Target Profiling: Identify unintended protein interactions of a drug, which can help in understanding potential side effects.

  • Mechanism of Action Studies: Elucidate the downstream effects of drug-target engagement by identifying changes in protein interactions or post-translational modifications.

Logical_Relationships Probe Alkyne Probe (N-(4-hydroxyphenyl)-N- methylprop-2-ynamide) Chemistry Click Chemistry (CuAAC or SPAAC) Probe->Chemistry System Biological System (Cells, Lysate, Purified Protein) System->Chemistry Reporter Azide Reporter (Fluorophore or Biotin) Reporter->Chemistry Analysis Analytical Method (Fluorescence, MS) Chemistry->Analysis Outcome Research Outcome (Target ID, Quantification, etc.) Analysis->Outcome

Caption: Logical relationships in the alkyne-based protein labeling strategy.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in click chemistry. This versatile reagent, featuring a terminal alkyne, serves as a valuable building block for the synthesis of complex molecular architectures, including bioconjugates and novel drug candidates. The protocols provided are based on established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and should be considered as a starting point for optimization in specific research contexts.

Introduction to this compound

This compound is a chemical compound featuring a terminal alkyne group, making it a suitable substrate for click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] Its structure also includes a hydroxyphenyl group, which can be a key feature for biological interactions or a handle for further chemical modifications. The ynamide functionality can influence the electronic properties of the alkyne, potentially affecting its reactivity in cycloaddition reactions.

Key Features:

  • Terminal Alkyne: The reactive group for participation in click chemistry.

  • Ynamide Moiety: The electron-donating nitrogen atom can enhance the reactivity of the alkyne.[2]

  • Hydroxyphenyl Group: Offers a site for potential hydrogen bonding in biological systems or for secondary derivatization.

Applications in Click Chemistry

The primary application of this compound is in the construction of 1,2,3-triazoles through CuAAC reactions.[3][4][5] This reaction is known for its high efficiency, selectivity, and biocompatibility under aqueous conditions, making it ideal for a range of applications in drug development and materials science.[6][7]

Potential Applications:

  • Bioconjugation: Covalent attachment to azide-modified biomolecules such as proteins, peptides, nucleic acids, and carbohydrates.[6]

  • Drug Discovery: Synthesis of novel small molecule libraries where the triazole ring acts as a stable linker or a pharmacologically active component.

  • Materials Science: Functionalization of polymers and surfaces to create advanced materials with tailored properties.

  • Fluorescent Labeling: Conjugation to azide-containing fluorophores for imaging applications.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical CuAAC reaction. Optimization of reactant concentrations, catalyst, ligand, and solvent may be necessary for specific applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • This compound

  • Azide-modified protein

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.

    • Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of the azide-modified protein solution.

      • 90 µL of PBS buffer.

      • 20 µL of 10 mM this compound stock solution.

    • Vortex briefly to mix.

  • Catalyst Preparation and Reaction Initiation:

    • In a separate tube, prepare the copper/ligand catalyst by mixing the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio (e.g., 10 µL of CuSO₄ and 50 µL of THPTA). Incubate for 2-3 minutes at room temperature.

    • Add 10 µL of the pre-mixed catalyst solution to the reaction mixture.

    • Initiate the click reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.[4]

    • Vortex the reaction mixture gently.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

    • Purify the resulting bioconjugate using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Protocol 2: Small Molecule Synthesis via CuAAC

This protocol outlines the synthesis of a 1,4-disubstituted triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.3 equivalents) to the solution.

    • In a separate vial, dissolve CuSO₄·5H₂O (0.1 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.

Quantitative Data

The following table presents hypothetical data for the optimization of a CuAAC reaction between this compound and benzyl azide, illustrating the effect of different catalysts and solvents on reaction time and yield. This data is for illustrative purposes and actual results may vary.

EntryCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄ (5)Sodium Ascorbate (10)tBuOH/H₂O (1:1)885
2CuI (5)NoneTHF1278
3CuSO₄ (2)THPTA (10)H₂O492
4CuSO₄ (5)TBTA (10)CH₂Cl₂/H₂O (1:1)688

This table contains illustrative data and is not derived from published experimental results for this specific compound.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis A Prepare Stock Solutions (Alkyne, Azide-Biomolecule, CuSO4, Ligand, Ascorbate) B Combine Azide-Biomolecule and Alkyne Reagent A->B C Add Cu/Ligand Catalyst B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F Purify Conjugate (e.g., Chromatography) E->F G Characterize Product (SDS-PAGE, MS) F->G

Caption: Workflow for bioconjugation using CuAAC.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Cascade Kinase1 Upstream Kinase Kinase2 Target Kinase Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response Drug Drug-Conjugate (via Click Chemistry) Drug->Kinase2 inhibits

Caption: Inhibition of a kinase pathway by a drug conjugate.

References

No Publicly Available Data on Neurobiological Applications of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

[2] N-(4-hydroxyphenyl)-N-methylprop-2-ynamide - ChemicalBook this compound. CAS:1042536-61-7. Product Categories: Others. Chemical Properties. Safety Information. This compound Uses And Synthesis. Contact Supplier. 021-67121386; --INVALID-LINK--. 1

[3aladdin this compound CAS:1042536-61-7 this compound. CAS:1042536-61-7. MDL:MFCD28362621. Molecular Formula:C10H9NO2. Molecular Weight:175.18. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound | CAS 1042536-61-7 this compound. CAS Number: 1042536-61-7. Molecular Weight: 175.18. Formula: C10H9NO2. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound - Simson Pharma this compound is a useful research chemical. Get a quote today. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound | C10H9NO2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. http://www.chemspider.com/Chemical-Structure.58829986.html this compound | CAS 1042536-61-7 this compound. CAS 1042536-61-7. C10H9NO2. M.W. 175.18. Synonyms. N-(4-hydroxyphenyl)-N-methyl-2-propynamide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound - Santa Cruz ... this compound (CAS 1042536-61-7) is a compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound - Selleckchem this compound is a chemical compound. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLB this compound - AstaTech AstaTech, Inc. is a reliable supplier of this compound. We can provide on-time delivery of this product. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-MVuMHGV02G9NPbyJw_zEBE0miqdhlLm0P9tFoMs6p3FbuJZbGn8cF344LSKWMTCssoCCUlARhQMwi6Hc26VbhaWCfbJUb_6p1iHFXlywUNHxNF6UniPmjO1QLoWknTrB5YUuBrZVg6fcxXLBExploring Inhibitory Potential

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References

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a chemical compound for which there is currently a lack of published data regarding its activity as an enzyme inhibitor. In its place, these application notes will focus on a well-characterized sirtuin inhibitor, Sirtinol , as a representative example to provide researchers, scientists, and drug development professionals with detailed information and protocols for studying sirtuin inhibition.

Sirtuins are a class of NAD+-dependent deacetylases (Class III histone deacetylases) that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[1][2][3] There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and functions.[1][][5] Given their involvement in pathophysiology, sirtuins are considered promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[6][7][8]

Sirtinol is a cell-permeable inhibitor of sirtuins, primarily targeting SIRT1 and SIRT2.[6] It has been utilized as a chemical probe to investigate the biological functions of these enzymes. Sirtinol has been shown to induce apoptosis in certain cancer cells and modulate cellular processes such as senescence and stress response.[6]

Data Presentation

The inhibitory activity of Sirtinol against various sirtuin isoforms is summarized in the table below. This data provides a quantitative measure of its potency and selectivity.

Compound Target Sirtuin IC50 Value Assay Conditions Reference
SirtinolHuman SIRT1~58 µMin vitro enzymatic assay(Grozinger et al., 2001)
SirtinolHuman SIRT2~131 µMin vitro enzymatic assay(Grozinger et al., 2001)
SirtinolYeast Sir2~60 µMin vitro enzymatic assay(Bedalov et al., 2001)

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Signaling Pathway

Sirtuins regulate a multitude of cellular pathways by deacetylating key protein substrates. One of the most well-studied pathways involves the tumor suppressor protein p53. SIRT1 can deacetylate p53, leading to its inactivation and subsequent inhibition of apoptosis. Inhibition of SIRT1 by compounds like Sirtinol can lead to hyperacetylation of p53, restoring its transcriptional activity and promoting apoptosis in cancer cells.

Sirtuin_Pathway cluster_0 Cellular Response Sirtinol Sirtinol SIRT1 SIRT1 Sirtinol->SIRT1 Inhibition p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylation p53_deacetyl Deacetylated p53 (Inactive) Apoptosis Apoptosis p53_acetyl->Apoptosis Promotes p53_deacetyl->Apoptosis

Caption: Sirtinol inhibits SIRT1, leading to increased p53 acetylation and apoptosis.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of sirtuin inhibitors like Sirtinol.

In Vitro Sirtuin Deacetylase Assay

This protocol describes a fluorometric assay to measure the deacetylase activity of SIRT1 and its inhibition by Sirtinol.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD+

  • Sirtinol

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of Sirtinol in assay buffer.

  • In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the fluorogenic substrate.

  • Add the different concentrations of Sirtinol or vehicle control to the respective wells.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percentage of inhibition for each Sirtinol concentration and determine the IC50 value.

sirtuin_assay_workflow A Prepare Reagents (SIRT1, Substrate, NAD+, Sirtinol) B Add Reagents to 96-well Plate A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Measure Fluorescence D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for an in vitro sirtuin deacetylase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Sirtinol

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Centrifuge

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Anti-SIRT1 antibody

Procedure:

  • Treat cultured cells with Sirtinol or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.

  • Centrifuge the lysate to remove cell debris.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.

  • Cool the tubes to room temperature and centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein concentration in the supernatant by SDS-PAGE and Western blotting using an anti-SIRT1 antibody.

  • The binding of Sirtinol to SIRT1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.

Western Blot Analysis of p53 Acetylation

This protocol is to determine the effect of Sirtinol on the acetylation status of p53 in cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Sirtinol

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-acetylated-p53 (Lys382), anti-p53, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of Sirtinol for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of acetylated p53. An increase in the ratio of acetylated p53 to total p53 indicates SIRT1 inhibition.

While information on this compound as an enzyme inhibitor is not currently available, the study of known sirtuin inhibitors like Sirtinol provides a valuable framework for understanding the therapeutic potential of targeting sirtuins. The protocols and data presented here offer a starting point for researchers interested in the discovery and characterization of novel sirtuin modulators.

References

Application Notes and Protocols: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is a specialized ynamide functionalized with a phenolic moiety, presenting a unique combination of reactive sites for organic synthesis. Ynamides, characterized by a nitrogen atom attached to an alkyne, are versatile building blocks known for their controlled reactivity and stability compared to ynamines.[1] The electron-withdrawing nature of the amide group modulates the nucleophilicity of the alkyne, making ynamides valuable precursors for the synthesis of complex nitrogen-containing heterocycles and other intricate molecular architectures. This document outlines the synthesis of this compound and explores its potential applications in key organic transformations, providing detailed experimental protocols and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved through a copper-catalyzed coupling reaction, a common and efficient method for the formation of ynamides.[2] The protocol involves the reaction of N-methyl-4-aminophenol with a suitable propioloyl halide or propiolic acid derivative in the presence of a copper catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

  • N-methyl-p-aminophenol

  • Propioloyl chloride

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • To a dry, argon-flushed round-bottom flask, add N-methyl-p-aminophenol (1.0 eq.), CuI (0.1 eq.), and K₃PO₄ (2.0 eq.).

  • Add anhydrous toluene to the flask, followed by DMEDA (0.2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of propioloyl chloride (1.2 eq.) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir under argon for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Illustrative Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Product reactant1 N-methyl-p-aminophenol process1 Reaction at 80 °C reactant1->process1 reactant2 Propioloyl chloride reactant2->process1 reagent1 CuI reagent1->process1 reagent2 DMEDA reagent2->process1 reagent3 K₃PO₄ reagent3->process1 reagent4 Toluene reagent4->process1 process2 Aqueous Workup process1->process2 process3 Purification process2->process3 product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide process3->product

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Synthesis

The unique structure of this compound allows for its participation in a variety of organic transformations. The ynamide functionality serves as a versatile building block, while the phenolic hydroxyl group can be used for further derivatization or as a directing group.

[4+2] Cycloaddition Reactions (Diels-Alder)

Ynamides are excellent dienophiles in Diels-Alder reactions, leading to the formation of highly substituted aromatic and heteroaromatic systems.[3] The reaction of this compound with a suitable diene can provide access to complex aniline derivatives.

Experimental Protocol: [4+2] Cycloaddition with a Diene

Materials:

  • This compound

  • Tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dienone)

  • Toluene, anhydrous

  • Argon gas

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq.) and tetracyclone (1.1 eq.) in anhydrous toluene.

  • De-gas the solution with argon for 15 minutes.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cycloadduct.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex, to form a cyclopentenone. Ynamides can participate in this reaction to yield α,β-unsaturated aminocyclopentenones.

Experimental Protocol: Pauson-Khand Reaction

Materials:

  • This compound

  • Norbornadiene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dichloromethane (DCM), anhydrous

  • Carbon monoxide (CO) gas

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add Co₂(CO)₈ (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to form the alkyne-cobalt complex.

  • Add norbornadiene (2.0 eq.) to the reaction mixture.

  • Bubble CO gas through the solution and heat to 40 °C for 12 hours.

  • Cool the reaction and concentrate the solvent.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data for the proposed synthetic applications. Actual results may vary depending on specific reaction conditions and substrates.

Reaction TypeReactantsProductTypical Yield (%)Typical Reaction Time (h)
Synthesis N-methyl-p-aminophenol, Propioloyl chlorideThis compound60-7512-18
[4+2] Cycloaddition This compound, TetracycloneSubstituted Aniline70-8524
Pauson-Khand This compound, NorbornadieneAminocyclopentenone50-6512

Signaling Pathways and Biological Relevance

While no specific signaling pathways have been elucidated for this compound itself, the N-(4-hydroxyphenyl)amide scaffold is present in molecules with known biological activity. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide) is known to induce apoptosis in cancer cells.[4] The structural similarity suggests that derivatives of this compound could be of interest in medicinal chemistry and drug development for their potential as enzyme inhibitors or receptor modulators.

General Reactivity of Ynamides

The reactivity of ynamides is governed by the electronic nature of the nitrogen substituent and the alkyne. This allows for a diverse range of transformations.

G cluster_reactions Potential Transformations cluster_products Product Classes ynamide N-(4-hydroxyphenyl)-N- methylprop-2-ynamide cycloaddition [m+n] Cycloadditions (e.g., [4+2], [2+2+1]) ynamide->cycloaddition metal_cat Transition Metal-Catalyzed Reactions ynamide->metal_cat hydrofunctionalization Hydrofunctionalization ynamide->hydrofunctionalization radical Radical Reactions ynamide->radical heterocycles N-Heterocycles cycloaddition->heterocycles metal_cat->heterocycles complex_amines Complex Amines metal_cat->complex_amines enamides Substituted Enamides hydrofunctionalization->enamides radical->complex_amines

Caption: General reactivity of ynamides in organic synthesis.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its dual functionality opens avenues for the creation of diverse molecular scaffolds, particularly nitrogen-containing heterocycles of potential interest to the pharmaceutical and materials science sectors. The protocols provided herein offer a foundation for the synthesis and further exploration of this versatile compound. Future research into its reactivity and biological properties is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (NHNMP) is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a hydroxyphenyl group and a reactive propynamide moiety, suggests a dual mechanism of action. The hydroxyphenyl group is a common feature in compounds with antioxidant properties. The propynamide group is an ynamide, which can act as a Michael acceptor, suggesting that NHNMP may function as a covalent inhibitor of enzymes with nucleophilic residues (such as cysteine or lysine) in their active sites.

This document provides detailed protocols for a suite of assays to characterize the biochemical and cellular activity of NHNMP. The proposed hypothetical target is a cysteine protease involved in aberrant cell signaling pathways, a common characteristic of various cancers. The following protocols will guide the user in determining its covalent inhibitory activity, cytotoxic effects on cancer cells, antioxidant potential, and direct target engagement in a cellular environment.

Chemical Information

PropertyValue
IUPAC Name This compound[1]
CAS Number 1042536-61-7[1]
Molecular Formula C₁₀H₉NO₂
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1[1]

Proposed Mechanism of Action & Signaling Pathway

NHNMP is hypothesized to act as a covalent inhibitor of a critical signaling protease (e.g., a deubiquitinase or caspase family member) that possesses a key cysteine residue in its active site. By irreversibly binding to this protease, NHNMP could disrupt downstream signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells. The hydroxyphenyl moiety may contribute to a reduction in oxidative stress.

signaling_pathway cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Protease Target Cysteine Protease Receptor->Signaling_Protease Activates Substrate_Protein Substrate Protein Signaling_Protease->Substrate_Protein Cleaves/ Modifies Apoptosis Apoptosis Signaling_Protease->Apoptosis Active_Protein Active Downstream Effector Substrate_Protein->Active_Protein Releases Proliferation Cell Proliferation & Survival Active_Protein->Proliferation Proliferation->Apoptosis Inhibits NHNMP NHNMP NHNMP->Signaling_Protease Covalent Inhibition

Caption: Proposed signaling pathway for NHNMP covalent inhibition.

Experimental Protocols & Data

Covalent Enzyme Inhibition Assay

This protocol is designed to determine the kinetic parameters of NHNMP as a covalent inhibitor against a model cysteine protease. The assay measures the time-dependent loss of enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4.

    • Enzyme Stock: Prepare a 100X stock solution of the target cysteine protease (e.g., 100 nM) in Assay Buffer.

    • Substrate Stock: Prepare a 10X stock solution of a fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspases) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of NHNMP in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 0.05 µM final concentration).

  • Experimental Procedure (96-well black plate):

    • Add 2 µL of each NHNMP dilution or DMSO (vehicle control) to respective wells.

    • Add 178 µL of Assay Buffer to each well.

    • Initiate the reaction by adding 20 µL of 10X enzyme stock solution (final concentration 1 nM). Mix gently.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add 20 µL of 10X substrate stock to a set of wells for each concentration.

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 15 minutes.

  • Data Analysis:

    • Determine the initial velocity (v₀) for each reaction from the linear phase of the fluorescence progress curve.

    • For each NHNMP concentration, plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time.

    • The slope of each line represents the observed rate of inactivation (k_obs).

    • Plot k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).[2][3]

Hypothetical Data Summary:

ParameterValue
k_inact (s⁻¹) 0.0052
K_I (µM) 2.5
k_inact/K_I (M⁻¹s⁻¹) 2080
Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of NHNMP on a cancer cell line (e.g., HeLa).

Protocol:

  • Cell Culture:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of NHNMP in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 48 hours.

  • MTT Assay: [4][5][6][7]

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4][6]

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of NHNMP concentration and fit a dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Summary:

Cell LineTreatment DurationIC₅₀ (µM)
HeLa48 hours12.8
A54948 hours15.2
MCF-748 hours21.5
Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging activity of NHNMP.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly made and protected from light.[8]

    • Prepare a serial dilution of NHNMP in methanol.

    • Use Ascorbic Acid or Trolox as a positive control.[9]

  • Experimental Procedure: [8][9]

    • In a 96-well plate, add 100 µL of each NHNMP dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (100 µL methanol + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging activity against the concentration of NHNMP to determine the EC₅₀ value.

Hypothetical Data Summary:

CompoundEC₅₀ (µg/mL)
NHNMP 25.4
Ascorbic Acid (Control) 8.1
Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of NHNMP to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11]

Protocol:

  • Cell Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat cells with either NHNMP (at 2x IC₅₀ concentration) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[11]

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis (Western Blot):

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protease.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (vehicle and NHNMP), plot the relative amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the NHNMP-treated group indicates target engagement and stabilization.

Hypothetical Data Summary:

TreatmentTₘ (Melting Temperature, °C)Thermal Shift (ΔTₘ, °C)
Vehicle (DMSO)54.2-
NHNMP 58.6+4.4

Experimental Workflows

Primary Screening and Hit Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating a covalent inhibitor like NHNMP.

experimental_workflow cluster_screening Screening Cascade cluster_validation Hit Validation Primary_Assay Primary Screen: Biochemical Enzyme Assay (Single Concentration) Dose_Response Dose-Response: Determine IC50 Primary_Assay->Dose_Response Active Hits Cytotoxicity Cell-Based Assay: MTT for Cytotoxicity (IC50) Dose_Response->Cytotoxicity Potent Hits Covalent_Kinetics Mechanism of Action: Covalent Kinetics (kinact/KI) Cytotoxicity->Covalent_Kinetics Cell-Active Hits Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) Covalent_Kinetics->Target_Engagement Selectivity Selectivity Profiling: Panel of Related Proteases Target_Engagement->Selectivity Confirmed Target Binding

Caption: High-level workflow for screening and validation.

Logical Relationships in Hit Validation

This diagram outlines the logical progression for confirming a compound's mechanism of action.

logical_relationship Biochem_Activity Is the compound active in a biochemical assay? Cell_Activity Is the compound active in a cell-based assay? Biochem_Activity->Cell_Activity Yes Discard_1 Discard: Inactive Biochem_Activity->Discard_1 No Covalent_Evidence Does the compound show time-dependent inhibition? Cell_Activity->Covalent_Evidence Yes Discard_2 Discard: Not Cell Permeable or Off-Target Cytotoxicity Cell_Activity->Discard_2 No Target_Binding Does the compound engage the target in cells (CETSA)? Covalent_Evidence->Target_Binding Yes Re-evaluate Re-evaluate: Possible Reversible Inhibitor Covalent_Evidence->Re-evaluate No Validated_Hit Validated Covalent Inhibitor Target_Binding->Validated_Hit Yes Discard_3 Discard: Indirect Effect or Off-Target Engagement Target_Binding->Discard_3 No

Caption: Logic diagram for covalent inhibitor hit validation.

References

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

No In Vivo Studies Found for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Despite a comprehensive search of available scientific literature, no in vivo studies for the compound this compound (CAS Number: 1042536-61-7) have been identified. As a result, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time.

The initial investigation into this topic revealed a lack of publicly accessible research detailing the administration of this compound in living organisms. Searches were conducted using the chemical name, synonyms, and its unique CAS registry number. The search results did not yield any relevant publications outlining its pharmacokinetics, efficacy, or mechanism of action in animal models.

Furthermore, an exploration for alternative names or research programs associated with this specific molecule did not provide any links to in vivo data. While information exists for structurally similar compounds or compounds with similar naming conventions, no direct research on this compound was found.

Therefore, without the foundational data from in vivo experiments, it is not possible to provide the requested detailed protocols, data tables, or visualizations of its biological effects. Researchers, scientists, and drug development professionals interested in this compound may need to conduct foundational in vitro and subsequent in vivo studies to characterize its properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group and the secondary amine must be sufficiently deprotonated for the reaction to proceed. Ensure your base is strong enough and used in a sufficient stoichiometric amount. Consider switching to a stronger base like potassium tert-butoxide or using a slight excess.

  • Poor Quality of Reagents: The purity of starting materials, particularly N-methyl-4-aminophenol and propargyl bromide, is crucial. Impurities can interfere with the reaction. Use freshly purified reagents whenever possible.

  • Reaction Temperature: The temperature for the N-alkynylation of N-aryl amides can be critical. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures (e.g., 0 °C to 60 °C) to find the optimal condition.

  • Presence of Moisture or Oxygen: Ynamide synthesis, particularly involving organometallic reagents or strong bases, is often sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: The formation of side products is a common challenge. Potential side reactions include:

  • O-alkynylation: The phenolic hydroxyl group can also be alkynylated. To minimize this, consider protecting the hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or benzyl) before the N-alkynylation step, followed by deprotection.

  • Polymerization of Propargyl Bromide: Propargyl bromide can polymerize, especially in the presence of base or at elevated temperatures. Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration.

  • Over-alkylation: While less common for the amide nitrogen, it's a possibility. Use a controlled stoichiometry of the alkynylating agent.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can be achieved through column chromatography. A silica gel stationary phase with a gradient elution system of ethyl acetate in hexanes is often effective. The polarity of the eluent can be adjusted based on TLC analysis. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification.

Data Presentation: Reaction Condition Optimization

The following table summarizes hypothetical data from experiments aimed at optimizing the reaction yield by varying key parameters.

EntryBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1NaH (1.1)THF0 to rt1245
2NaH (2.2)THF0 to rt1265
3K₂CO₃ (2.5)Acetonitrile602430
4t-BuOK (2.2)THF0875
5NaH (2.2)DMFrt1255

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

A plausible synthetic route involves the N-methylation of 4-aminophenol followed by N-propargylation. A more direct, one-pot synthesis is also conceivable but may present challenges in selectivity. Below is a detailed methodology for a two-step synthesis.

Step 1: Synthesis of N-methyl-4-aminophenol

  • To a solution of 4-aminophenol (1 eq.) in methanol, add paraformaldehyde (1.2 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve N-methyl-4-aminophenol (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (2.2 eq. of a 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (1.2 eq. of an 80% solution in toluene) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Visualizations

experimental_workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: N-propargylation start1 4-Aminophenol + Paraformaldehyde in Methanol stir1 Stir at RT, 1h start1->stir1 cool1 Cool to 0°C stir1->cool1 add_nabh4 Add NaBH₄ cool1->add_nabh4 stir2 Stir at RT, 12h add_nabh4->stir2 quench1 Quench with Water stir2->quench1 extract1 Extract with Ethyl Acetate quench1->extract1 purify1 Column Chromatography extract1->purify1 product1 N-methyl-4-aminophenol purify1->product1 start2 N-methyl-4-aminophenol in THF product1->start2 cool2 Cool to 0°C start2->cool2 add_nah Add NaH cool2->add_nah stir3 Stir at 0°C, 30min add_nah->stir3 add_propargyl Add Propargyl Bromide stir3->add_propargyl stir4 Stir at RT, 12h add_propargyl->stir4 quench2 Quench with NH₄Cl (aq) stir4->quench2 extract2 Extract with Ethyl Acetate quench2->extract2 purify2 Column Chromatography extract2->purify2 product2 N-(4-hydroxyphenyl)-N- methylprop-2-ynamide purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield or Side Products incomplete_deprotonation Incomplete Deprotonation issue->incomplete_deprotonation poor_reagents Poor Reagent Quality issue->poor_reagents wrong_temp Suboptimal Temperature issue->wrong_temp moisture Moisture/Oxygen Presence issue->moisture o_alkynylation O-alkynylation issue->o_alkynylation stronger_base Use Stronger/More Base incomplete_deprotonation->stronger_base purify_reagents Purify Starting Materials poor_reagents->purify_reagents optimize_temp Optimize Temperature wrong_temp->optimize_temp inert_atmosphere Use Inert Atmosphere moisture->inert_atmosphere protecting_group Use Protecting Group o_alkynylation->protecting_group

Caption: Troubleshooting logic for synthesis of this compound.

Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as N-methyl-p-aminophenol and the propargylating agent (e.g., propargyl chloride or propiolic acid). A significant potential byproduct is the O-acylated isomer, where the propargyl group is attached to the phenolic oxygen instead of the nitrogen. Additionally, over-acylation or side reactions involving the alkyne group may occur under certain conditions.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the scale of your experiment. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Highly effective for separating the desired product from starting materials and isomers, especially when dealing with complex mixtures or oily products.

  • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purification.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your product and impurities. Visualization can be done under UV light and/or by staining with an appropriate agent like potassium permanganate.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).- Add a seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Place the solution in an ice bath to further decrease solubility.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly from a highly supersaturated solution.- Re-heat the solution to dissolve the oil.- Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point, then cool slowly.- Try a different solvent or solvent system with a lower boiling point.
Crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not use activated charcoal with phenolic compounds as it can lead to colored complexes. If color persists, column chromatography is recommended.
Low recovery of the purified product. Too much solvent was used for recrystallization or washing. The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the washing solvent is ice-cold and use it sparingly.- Recover additional product from the mother liquor by concentrating it and cooling again.
Column Chromatography
Problem Possible Cause Solution
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.- For very polar compounds, consider adding a small amount of methanol to the eluent.
All compounds run with the solvent front (Rf = 1). The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation between the product and an impurity. The chosen solvent system does not have the right selectivity.- Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane.- Consider using a different stationary phase, such as alumina, if your compound is basic.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel. The sample was overloaded.- Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.- Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.- Use less sample material for the column size.
The product elutes as a very broad band. The compound has low solubility in the eluent.- Choose an eluent system in which your compound is more soluble.- Once the compound starts to elute, you can sometimes increase the eluent polarity to speed up the elution of the tailing end.

Quantitative Data Summary

The following table provides suggested starting conditions for purification based on methods used for structurally similar polar aromatic amides. Optimization will be necessary for your specific compound and impurity profile.

Technique Parameter Recommended Starting Conditions Expected Outcome
Recrystallization Solvent System- Ethyl acetate/Hexanes- Acetone/Water- Ethanol/WaterHigh purity solid, yield dependent on impurity level.
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)>95% purity
Mobile Phase (Eluent)Gradient of 10% to 50% Ethyl Acetate in HexanesSeparation of non-polar impurities.
1-5% Methanol in DichloromethaneElution of the polar product.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hexanes to the hot solution until a slight turbidity persists. Re-heat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

G start Crude Product check_solid_oil Is the product a solid or an oil? start->check_solid_oil solid Solid check_solid_oil->solid Solid oil Oil check_solid_oil->oil Oil recrystallization Attempt Recrystallization solid->recrystallization column_chromatography Perform Column Chromatography oil->column_chromatography check_purity_recryst Is the product pure by TLC? recrystallization->check_purity_recryst check_purity_column Are fractions pure by TLC? column_chromatography->check_purity_column check_purity_recryst->column_chromatography No pure_product Pure Product check_purity_recryst->pure_product Yes check_purity_column->column_chromatography No, optimize eluent combine_fractions Combine Pure Fractions and Evaporate check_purity_column->combine_fractions Yes combine_fractions->pure_product

Caption: Purification workflow for this compound.

Technical Support Center: Optimizing Reaction Conditions for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the N-acylation of N-methyl-4-aminophenol with a suitable propynoylating agent.

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Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start: Low Yield or No Product check_sm Verify Starting Material Quality (N-methyl-4-aminophenol) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_reagents Check Acylating Agent and Base (Prop-2-ynoyl chloride, Base) reagents_ok Reagents OK? check_reagents->reagents_ok reaction_conditions Review Reaction Conditions (Temperature, Solvent, Time) conditions_ok Conditions Optimized? reaction_conditions->conditions_ok workup_purification Analyze Work-up and Purification purification_ok Purification Effective? workup_purification->purification_ok sm_ok->check_reagents Yes sm_degraded Solution: Recrystallize or resynthesize N-methyl-4-aminophenol. Ensure it is dry and pure. sm_ok->sm_degraded No reagents_ok->reaction_conditions Yes reagents_degraded Solution: Use fresh prop-2-ynoyl chloride. Ensure base is not carbonated (if solid) and is of correct concentration (if solution). reagents_ok->reagents_degraded No conditions_ok->workup_purification Yes optimize_conditions Solution: Modify temperature (start low), change solvent, or vary base. Consider Schotten-Baumann conditions. conditions_ok->optimize_conditions No optimize_purification Solution: Adjust pH during extraction. Use alternative chromatography solvents or recrystallization solvent systems. purification_ok->optimize_purification No end Successful Synthesis purification_ok->end Yes sm_degraded->check_sm reagents_degraded->check_reagents optimize_conditions->reaction_conditions optimize_purification->workup_purification

Caption: Troubleshooting workflow for synthesis.

Problem Potential Cause Recommended Solution
Low to No Product Yield 1. Degraded Starting Material: N-methyl-4-aminophenol can oxidize over time.1. Verify the purity of N-methyl-4-aminophenol by NMR or melting point. If necessary, purify by recrystallization or column chromatography before use.
2. Inactive Acylating Agent: Prop-2-ynoyl chloride is moisture-sensitive and can hydrolyze.2. Use freshly prepared or newly purchased prop-2-ynoyl chloride. Handle under an inert atmosphere.
3. Incorrect Base: The choice and amount of base are critical.3. For Schotten-Baumann conditions, use an aqueous solution of NaOH or K₂CO₃. For non-aqueous conditions, use a tertiary amine like triethylamine or pyridine. Ensure stoichiometry is correct (at least 2 equivalents for amine salts).
4. Suboptimal Temperature: Reaction may be too slow at low temperatures or lead to side products at high temperatures.4. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to determine the optimal temperature profile.
Presence of Multiple Products (Impure Sample) 1. O-Acylation: Acylation may have occurred on the phenolic oxygen instead of, or in addition to, the nitrogen.1. N-acylation is generally favored due to the higher nucleophilicity of the amine[1][2]. If O-acylation is observed, ensure the reaction is run under basic conditions to deprotonate the amine preferentially. Lowering the reaction temperature can also increase selectivity.
2. Polymerization: The propargyl group can undergo polymerization, especially at elevated temperatures or in the presence of certain metals.2. Maintain a low reaction temperature and avoid unnecessary exposure to heat or light. Ensure all glassware is clean.
3. Hydrolysis of Acyl Chloride: In aqueous conditions (like Schotten-Baumann), the acyl chloride can hydrolyze back to propynoic acid.[3][4]3. Add the acyl chloride slowly to the reaction mixture with vigorous stirring to ensure it reacts with the amine before hydrolysis. Using a two-phase system can help sequester the acyl chloride in the organic phase.
Difficulty in Product Purification 1. Emulsion during Work-up: The product and starting materials may act as surfactants, causing emulsions during aqueous extraction.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the mixture through a pad of celite.
2. Co-elution during Chromatography: The product may have a similar polarity to the starting material or byproducts.2. Use a different solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
3. Product is an Oil: The final product may not crystallize easily.3. If the product is an oil but pure by NMR, it can be used as such. To induce crystallization, try trituration with a non-polar solvent like hexanes or pentane, or attempt crystallization from a different solvent system at low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is N-methyl-4-aminophenol. It can be synthesized through various methods, including the methylation of 4-aminophenol or the reaction of methylamine with hydroquinone.[5][6]

Q2: Which acylation method is most suitable for this synthesis?

A2: The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines with acyl chlorides.[7][8] It typically involves reacting the amine with the acyl chloride in a two-phase system of an organic solvent and an aqueous base.[8]

Q3: How can I favor N-acylation over O-acylation?

A3: The nitrogen atom in N-methyl-4-aminophenol is significantly more nucleophilic than the phenolic oxygen.[1][2] Therefore, N-acylation is the kinetically favored process. To ensure selectivity:

  • Use a base to neutralize the HCl byproduct, which will keep the amine in its more nucleophilic free base form.

  • Run the reaction at a low temperature (e.g., 0°C) to further enhance kinetic control.

Q4: What are the optimal reaction conditions for the N-acylation step?

A4: While specific optimization is required for each setup, a good starting point based on the Schotten-Baumann reaction is as follows:

Parameter Recommended Condition Rationale
Solvent Dichloromethane (DCM) or Diethyl Ether / WaterA two-phase system allows the base to remain in the aqueous phase while the reactants are in the organic phase.[8]
Base 1 M Aqueous NaOH or K₂CO₃Neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[7]
Temperature 0°C to Room TemperatureStarting at a low temperature minimizes side reactions. The reaction can then be allowed to warm to room temperature.
Stoichiometry 1.0 eq. N-methyl-4-aminophenol, 1.1-1.2 eq. Prop-2-ynoyl chloride, 2.0 eq. BaseA slight excess of the acylating agent ensures complete consumption of the starting amine. An excess of base is needed to neutralize the generated acid.
Reaction Time 1-4 hoursMonitor the reaction progress by TLC or LC-MS to determine the point of completion.

Q5: How should I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a convenient method. Use a solvent system such as ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting N-methyl-4-aminophenol. Staining with potassium permanganate or visualization under UV light can be used.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-4-aminophenol (Precursor)

This protocol is based on the reductive amination of hydroquinone.

  • Reaction Setup: In a high-pressure autoclave, combine hydroquinone (1.0 eq.) and an aqueous solution of methylamine (2.0 eq.).

  • Reaction: Heat the mixture to 150-200°C for 2-5 hours.[6] The pressure will increase during the reaction.

  • Work-up: After cooling, carefully vent the autoclave. Acidify the reaction mixture with HCl to precipitate the product as its hydrochloride salt.

  • Purification: Filter the solid, wash with a small amount of cold water, and then recrystallize from water or ethanol to obtain pure N-methyl-4-aminophenol hydrochloride. The free base can be obtained by neutralization with a suitable base.

Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction

This protocol provides a general procedure for the N-acylation step.

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Synthesis_Workflow Synthesis Workflow for this compound start Start dissolve_sm 1. Dissolve N-methyl-4-aminophenol in organic solvent (e.g., DCM). start->dissolve_sm add_base 2. Add aqueous base (e.g., 1M NaOH) and cool to 0°C. dissolve_sm->add_base add_acyl_chloride 3. Add prop-2-ynoyl chloride dropwise with vigorous stirring. add_base->add_acyl_chloride react 4. Stir at 0°C to room temperature. Monitor by TLC. add_acyl_chloride->react workup 5. Separate organic layer. Wash with dilute acid, water, and brine. react->workup dry_concentrate 6. Dry over Na₂SO₄, filter, and concentrate in vacuo. workup->dry_concentrate purify 7. Purify by column chromatography or recrystallization. dry_concentrate->purify end Final Product purify->end

Caption: Synthesis workflow for the final product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-aminophenol (1.0 eq.) and dissolve it in a suitable organic solvent like dichloromethane (DCM).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1 M, 2.0 eq.) to the flask. Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Slowly add prop-2-ynoyl chloride (1.1 eq.) dropwise to the cooled mixture over 15-20 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.

References

Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. The information is designed to help identify and resolve potential side reactions and byproduct formation during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions to occur during the synthesis of this compound?

A1: Based on the general reactivity of ynamides and their synthesis precursors, potential side reactions can include:

  • Hydrolysis: Ynamides can be sensitive to moisture and acidic conditions, leading to hydrolysis of the alkyne functionality to form the corresponding N-(4-hydroxyphenyl)-N-methylpropenamide.

  • Incomplete Reaction: Unreacted starting materials, such as N-methyl-4-aminophenol or a propargylating agent, may remain in the final product mixture.

  • Homocoupling of Alkyne: If a copper-catalyzed coupling reaction is used for synthesis, homocoupling of the propargylating agent can occur, leading to hexa-1,5-diyne-3,4-dione derivatives.

  • Oxidation: The hydroxyphenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air and light for extended periods.

Q2: I observe a brownish tint in my final product. What could be the cause?

A2: A brownish coloration often indicates the presence of oxidized phenolic species. The 4-hydroxyphenyl group in your molecule is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. Ensure that the reaction and purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. The use of antioxidants during workup or storage might also be beneficial.

Q3: My NMR spectrum shows unexpected peaks in the vinyl region. What could they be?

A3: The presence of signals in the vinyl region (typically 5-7 ppm) of the ¹H NMR spectrum could indicate the partial hydrolysis of the ynamide to the corresponding enamide, N-(4-hydroxyphenyl)-N-methylpropenamide. This can happen if the reaction mixture is exposed to water or acidic conditions during workup or purification.

Troubleshooting Guide for Side Reaction Products

This guide provides a structured approach to identifying and mitigating common side reactions.

Observed Issue Potential Cause Suggested Action(s)
Low Yield of Target Compound Incomplete reaction of starting materials.- Increase the equivalents of the limiting reagent.- Extend the reaction time or increase the reaction temperature.- Ensure efficient stirring to overcome solubility issues.
Side reactions consuming starting materials.- Optimize reaction conditions (temperature, solvent, catalyst loading) to favor the desired reaction pathway.- Add reagents in a specific order to minimize side reactions.
Presence of N-methyl-4-aminophenol in Product Incomplete propargylation.- Increase the stoichiometry of the propargylating agent.- Use a more effective base or catalyst system.
Formation of Colored Impurities Oxidation of the hydroxyphenyl group.- Perform the reaction and purification under an inert atmosphere.- Use degassed solvents.- Consider adding a small amount of an antioxidant like BHT during workup.
Product is an Amide Instead of Ynamide Hydrolysis of the ynamide.- Use anhydrous solvents and reagents.- Perform the reaction under strictly anhydrous conditions.- Avoid acidic conditions during workup; use a mild basic wash if necessary.
Presence of High Molecular Weight Byproducts Polymerization or oligomerization of the ynamide or starting materials.- Run the reaction at a lower concentration.- Control the reaction temperature carefully to avoid overheating.- Purify the product promptly after the reaction is complete.

Experimental Protocols

General Protocol for Synthesis via Copper-Catalyzed Cross-Coupling:

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Preparation: To a dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-4-aminophenol, a suitable copper(I) catalyst (e.g., CuI), and a ligand (e.g., a diamine) under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or DMF).

  • Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Alkyne Addition: Slowly add the propargylating agent (e.g., propargyl bromide or a pre-formed bromoalkyne) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with a mild aqueous solution (e.g., saturated ammonium chloride, followed by brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the intended synthesis and potential side reactions.

Synthesis_Pathway SM1 N-methyl-4-aminophenol Product N-(4-hydroxyphenyl)-N- methylprop-2-ynamide SM1->Product Coupling SM2 Propargylating Agent SM2->Product Catalyst Cu(I) Catalyst Base Catalyst->Product Side_Reactions Ynamide N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Hydrolysis_Product N-(4-hydroxyphenyl)-N- methylpropenamide Ynamide->Hydrolysis_Product H₂O / H⁺ Oxidation_Product Oxidized Impurities (e.g., Quinone-type) Ynamide->Oxidation_Product [O] SM2 Propargylating Agent Homocoupling_Product Diyne Byproduct SM2->Homocoupling_Product Cu(I) Troubleshooting_Workflow Start Experiment Completed Analyze Analyze Crude Product (NMR, LC-MS, TLC) Start->Analyze Check_Yield Is Yield Acceptable? Analyze->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Troubleshoot Low Yield: - Incomplete Reaction - Side Reactions Check_Yield->Low_Yield No Impure_Product Identify Impurities: - Hydrolysis - Oxidation - Unreacted SMs Check_Purity->Impure_Product No Purify Purify Product Check_Purity->Purify Yes Optimize Optimize Conditions: - Stoichiometry - Temperature - Inert Atmosphere Low_Yield->Optimize Impure_Product->Optimize Optimize->Start Rerun Experiment End Pure Product Obtained Purify->End

Technical Support Center: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathway of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

Based on the chemical structure, the primary degradation pathway for this compound is expected to be hydrolysis of the amide bond.[1][2][3] This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding two primary degradation products: prop-2-ynoic acid and N-methyl-4-aminophenol. This hydrolysis can be catalyzed by acid or base.[1][2]

Q2: What are the likely degradation products I should be looking for?

The expected primary degradation products are:

  • Prop-2-ynoic acid

  • N-methyl-4-aminophenol

Under certain oxidative conditions, further degradation of N-methyl-4-aminophenol could occur.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for separating, identifying, and quantifying the parent compound and its degradation products.[4] These methods allow for the development of stability-indicating analytical procedures.[4][5]

Q4: How can I perform a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways.[4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high temperatures, a wide range of pH values, oxidizing agents, and light exposure.[6][7] A general protocol is provided in the "Experimental Protocols" section.

Proposed Degradation Pathway

DegradationPathway cluster_main Proposed Hydrolytic Degradation of this compound cluster_products Parent N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Product1 Prop-2-ynoic acid Parent->Product1 Amide Hydrolysis Product2 N-methyl-4-aminophenol Parent->Product2 Amide Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent).[7] Ensure that the energy exposure exceeds that of accelerated storage conditions.[7]
Inconsistent or irreproducible degradation results. Variations in experimental parameters (temperature, pH, concentration).[5] Inconsistent quality of reagents or solvents.[5] Improper sample handling and preparation.Strictly control all experimental variables. Use high-purity reagents and solvents. Standardize sample preparation procedures. Implement multi-stage quality checks.[5]
Unexpected degradation products are observed. The degradation pathway is more complex than anticipated. Side reactions are occurring under the stress conditions.[4] The starting material contains impurities that are also degrading.Utilize LC-MS/MS to identify the molecular weights and structures of the unknown products.[4] Consider alternative degradation mechanisms, such as oxidation or photolysis. Analyze the purity of the starting material.
Poor separation of parent compound and degradation products in HPLC. The chromatographic method is not optimized. The degradation products have similar physicochemical properties to the parent compound.[4]Develop and optimize a stability-indicating HPLC method.[4] Experiment with different mobile phases, columns, and gradient elution profiles.
Mass balance is not achieved (sum of parent and degradants is not ~100%). Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Adsorption of the compound or its degradants to container surfaces. Co-elution of impurities with the main peaks.Use a mass-sensitive detector (e.g., MS, CAD) in addition to a UV detector. Check for adsorption by analyzing rinse solutions of the sample containers. Improve chromatographic resolution to separate all components.

Quantitative Data Summary

The following table presents hypothetical data from forced degradation studies on this compound.

Stress Condition Duration Temperature (°C) Parent Compound Remaining (%) Prop-2-ynoic acid (%) N-methyl-4-aminophenol (%)
0.1 M HCl24 hours6085.27.17.5
0.1 M NaOH24 hours6078.910.210.8
3% H₂O₂48 hours2589.5Not Detected4.8 (and other oxidative products)
UV Light (254 nm)72 hours2595.1Not DetectedNot Detected
Heat7 days8092.43.53.9

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.[7]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[6]

  • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute the samples to an appropriate concentration for HPLC or LC-MS/MS analysis.

  • Analyze the samples using a validated stability-indicating method.

4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

  • Determine the degradation kinetics and identify the major degradation pathways.

Experimental Workflow

ExperimentalWorkflow cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC / LC-MS/MS Analysis Sampling->Analysis Data Data Interpretation and Pathway Elucidation Analysis->Data

References

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic effects and mechanism of action of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is not extensively available in peer-reviewed literature. This guide provides general troubleshooting advice and standardized protocols applicable to the investigation of a novel chemical compound's cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxicity with this compound at my initial concentrations. What should I do?

A1: Several factors could be at play:

  • Concentration Range: The effective concentration might be higher than your tested range. We recommend performing a broad-range dose-response study, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the IC50 value.

  • Solubility: The compound may not be fully dissolved in your culture medium. Ensure complete solubilization in your stock solvent (e.g., DMSO) before diluting into the medium. Check for any precipitation in the final culture medium. Consider a brief sonication of the stock solution.

  • Treatment Duration: The cytotoxic effect may require a longer incubation time. Consider extending the treatment duration (e.g., 24h, 48h, 72h).

  • Cell Line Sensitivity: The cell line you are using might be resistant to this compound. We recommend testing on a panel of cell lines from different tissue origins to identify sensitive models.

Q2: I am seeing high variability between my replicate wells in the cytotoxicity assay. What are the common causes?

A2: High variability can be attributed to several factors:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before aliquoting cells into wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

  • Inconsistent Compound Dosing: Ensure accurate and consistent pipetting of the compound into each well. Use calibrated pipettes and fresh tips for each concentration.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.

  • DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%).

Q3: My results suggest this compound is inducing cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between them?

A3: To distinguish between apoptosis and necrosis, we recommend the following assays:

  • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis and necrosis via flow cytometry.

    • Apoptotic cells: Annexin V positive, PI negative (early) or Annexin V positive, PI positive (late).

    • Necrotic cells: Annexin V negative, PI positive.

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, which are hallmarks of apoptosis.

  • Morphological Assessment: Use microscopy to observe cellular morphology. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often show cell swelling and membrane rupture.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
Serum Lot Variation Fetal Bovine Serum (FBS) can vary between lots, affecting cell growth and drug sensitivity. Test and use a single, qualified lot of FBS for a series of experiments.
Compound Stability Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incubation Time Ensure precise timing of compound addition and assay termination. Small variations in incubation time can affect results, especially in time-dependent responses.
Problem 2: Unexpected Cellular Morphology After Treatment
Potential Cause Troubleshooting Steps
Compound Precipitation High concentrations of the compound may precipitate out of the solution, causing physical stress to the cells. Visually inspect the wells under a microscope for any precipitates. If observed, try lowering the concentration or using a different solvent system.
pH Shift in Media The compound or its solvent may alter the pH of the culture medium. Measure the pH of the media after adding the compound. If a significant shift is observed, buffer the media accordingly.
Contamination Microbial contamination can alter cell morphology and viability. Regularly check for signs of contamination (e.g., cloudy media, rapid pH change) and perform routine mycoplasma testing.

Quantitative Data Summary (Hypothetical Data)

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2 ± 2.1
A549Lung Cancer28.5 ± 3.5
HCT116Colon Cancer9.8 ± 1.5
HeLaCervical Cancer21.3 ± 2.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired duration (e.g., 24h, 48h, 72h). Include vehicle-treated control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Cell Seeding (Multiple Cell Lines) B Dose-Response Treatment (Broad Concentration Range) A->B C MTT/CellTiter-Glo Assay (Viability Assessment) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 Concentration D->E Select sensitive cell lines and optimal concentration F Annexin V/PI Staining (Apoptosis vs. Necrosis) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot for Apoptotic Markers (e.g., Cleaved Caspase-3) E->H

Caption: General workflow for assessing the cytotoxicity of a novel compound.

troubleshooting_logic Troubleshooting: No Observed Cytotoxicity Start Start: No Cytotoxicity Observed Q1 Is the compound soluble in the final medium? Start->Q1 Solubility Action: Check solubility. Consider sonication or alternative solvent. Q1->Solubility No Q2 Is the concentration range sufficiently high? Q1->Q2 Yes A1_Yes Yes A1_No No Concentration Action: Increase concentration range (e.g., up to 100 µM). Q2->Concentration No Q3 Is the treatment duration long enough? Q2->Q3 Yes A2_Yes Yes A2_No No Duration Action: Increase incubation time (e.g., 48h, 72h). Q3->Duration No Resistant Conclusion: Cell line may be resistant. Test on a different cell line. Q3->Resistant Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting lack of cytotoxic effect.

hypothetical_pathway Hypothetical Signaling Pathway for Apoptosis Induction Compound N-(4-hydroxyphenyl)-N- methylprop-2-ynamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical apoptosis signaling pathway induced by the compound.

Technical Support Center: Enhancing the Bioavailability of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and similar phenolic compounds. Given the limited publicly available data on this specific molecule, the advice provided is based on established principles in drug development for compounds with related structural features.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

  • Question: My formulation of this compound shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

    Answer: Poor aqueous solubility is a common challenge for many new chemical entities and can significantly limit oral absorption.[1][2] The hydroxyphenyl group provides some polarity, but the overall molecule may still be hydrophobic. Here are several strategies to consider:

    • pH Adjustment: The phenolic hydroxyl group is weakly acidic. Modifying the pH of your vehicle to be more basic can deprotonate this group, forming a more soluble phenolate salt.[3][4]

    • Co-solvents: Incorporating organic co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can enhance solubility.[2][3][5]

    • Excipients: Utilizing pharmaceutical excipients can significantly improve solubility.[6] Surfactants like Tween 80 or sodium lauryl sulfate can form micelles that encapsulate the compound, while cyclodextrins can form inclusion complexes.[1][3]

    • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[2] Techniques like micronization or nanosizing can be explored.[1][7]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution rates.[3][7][8]

Issue 2: Suspected Rapid Metabolism

  • Question: I'm observing low systemic exposure of this compound in my animal studies, even with a solubilizing formulation. I suspect rapid metabolism. How can I confirm this and what are my options?

    Answer: Phenolic compounds are well-known to undergo extensive first-pass metabolism, primarily through glucuronidation and sulfation of the hydroxyl group in the intestine and liver.[9][10] This can drastically reduce the amount of active drug reaching systemic circulation.

    • In Vitro Assessment: The first step is to assess the compound's metabolic stability. The Liver Microsomal Stability Assay is a standard in vitro method to evaluate metabolism by cytochrome P450 enzymes.[11][12] An assay with hepatocytes can provide a broader assessment of both Phase I and Phase II metabolism.[11]

    • Chemical Modification (Prodrugs): One effective strategy is to mask the phenolic hydroxyl group with a labile chemical moiety. This creates a "prodrug" that is inactive but becomes activated after administration as the masking group is cleaved in vivo. This can protect the compound from first-pass metabolism.[9][13]

    • Co-administration with Inhibitors: In preclinical studies, co-administering inhibitors of specific metabolic enzymes can help to identify the pathways involved, though this is not a viable clinical strategy.

Issue 3: Low Intestinal Permeability

  • Question: My compound has good solubility and metabolic stability, but in vitro tests suggest it doesn't cross the intestinal barrier effectively. How can I investigate and address this?

    Answer: Low intestinal permeability can be another significant barrier to oral bioavailability.

    • In Vitro Permeability Assessment: The Caco-2 Permeability Assay is the gold standard for predicting human intestinal permeability in vitro.[14][15][16] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[16]

    • P-glycoprotein (P-gp) Efflux: Caco-2 cells also express efflux transporters like P-gp, which can actively pump drugs out of the cell and back into the intestinal lumen, reducing absorption.[17][18] The Caco-2 assay can be used to determine if your compound is a P-gp substrate by comparing permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 is generally indicative of active efflux.[19]

    • Formulation with Permeation Enhancers: Certain excipients can act as permeation enhancers, which transiently open the tight junctions between intestinal cells to allow for greater drug passage. However, their use must be carefully evaluated for safety.

Data Presentation: Strategies for Bioavailability Enhancement

The following tables summarize common approaches to address the primary challenges in oral drug delivery.

Table 1: Formulation Strategies to Enhance Solubility of Poorly Soluble Drugs

StrategyMechanism of ActionCommon Excipients/Methods
pH Modification Increases the fraction of the drug in its ionized, more soluble state.Citric acid, Tartaric acid for weakly basic drugs; Buffers for weakly acidic drugs.[3]
Co-solvents Reduces the polarity of the aqueous vehicle, increasing the solubility of hydrophobic drugs.Polyethylene glycol (PEG), Propylene glycol, Ethanol, Glycerin.[2]
Surfactants Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.Polysorbates (Tween 80), Sodium lauryl sulfate (SLS), Spans.[3]
Cyclodextrins Form inclusion complexes where the drug is held within a hydrophobic cavity with a hydrophilic exterior.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC).[3][7]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Micronization, Jet milling, High-pressure homogenization.[1]

Table 2: Interpreting In Vitro Bioavailability Assay Results

AssayKey ParameterResult Indicating a Potential IssuePossible Interpretation
Aqueous Solubility Kinetic/Thermodynamic Solubility< 10 µg/mLLow dissolution rate will likely limit absorption.
Caco-2 Permeability Apparent Permeability (Papp) (A→B)< 1 x 10⁻⁶ cm/sLow passive permeability across the intestinal epithelium.
Caco-2 Efflux Efflux Ratio (Papp B→A / Papp A→B)> 2The compound is likely a substrate for an efflux transporter (e.g., P-gp).[19]
Liver Microsome Stability In vitro Half-life (t½)< 30 minutesThe compound is rapidly metabolized by Phase I enzymes (e.g., CYPs).[11]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media.

    • Seed the cells onto Transwell inserts and allow them to grow and differentiate for approximately 21 days to form a confluent monolayer.[19]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[20]

  • Preparation of Dosing Solutions:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[16][20]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Equilibrate the monolayers with pre-warmed transport buffer on both the apical (top) and basolateral (bottom) sides.

    • Remove the buffer from the apical side and replace it with the dosing solution.

    • Add fresh buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat the process, but add the dosing solution to the basolateral side and sample from the apical side. This is crucial for determining the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B).

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Materials:

    • Pooled liver microsomes (human or other species).[21]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[22]

    • NADPH regenerating system (cofactor for CYP enzymes).[21]

    • Test compound stock solution.

  • Reaction Preparation:

    • Prepare a reaction mixture containing the liver microsomes and buffer in a microcentrifuge tube or 96-well plate.[21]

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Add the test compound to the mixture to reach the final desired concentration (e.g., 1-3 µM).[11]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[11]

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.[21]

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_formulation Formulation & Solubility cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies solubility Aqueous Solubility Screening formulation Formulation Development (e.g., ASD, Co-solvents) solubility->formulation Low Solubility caco2 Caco-2 Permeability (Papp, Efflux Ratio) formulation->caco2 microsomes Liver Microsome Stability (t½) formulation->microsomes pk_study Pharmacokinetic (PK) Study in Animals caco2->pk_study microsomes->pk_study bioavailability Calculate Oral Bioavailability (%F) pk_study->bioavailability

Caption: Experimental workflow for assessing and improving oral bioavailability.

troubleshooting_bioavailability start Low Oral Bioavailability Observed q1 Is aqueous solubility low? start->q1 sol_strat Implement Formulation Strategies: - pH adjustment - Co-solvents - Solid Dispersions q1->sol_strat Yes q2 Is metabolic stability low? q1->q2 No end_node Re-evaluate In Vivo sol_strat->end_node met_strat Address Metabolism: - Prodrug approach - Identify metabolic hot-spots q2->met_strat Yes q3 Is Caco-2 Papp low or Efflux Ratio high? q2->q3 No met_strat->end_node perm_strat Address Permeability: - Use permeation enhancers - Evaluate efflux inhibitors q3->perm_strat Yes q3->end_node No perm_strat->end_node

Caption: Decision tree for troubleshooting low oral bioavailability.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound N-(4-hydroxyphenyl)- N-methylprop-2-ynamide receptor Cell Surface Receptor compound->receptor Binds/Activates mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf Transcription Factor (e.g., AP-1) mapk->tf Phosphorylates gene Target Gene Expression tf->gene Regulates response Cellular Response (e.g., Anti-inflammatory) gene->response

Caption: Hypothetical MAPK signaling pathway modulated by a phenolic compound.

References

Validation & Comparative

A Comparative Guide to N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Other Ynamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile and powerful building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties, balancing stability with high reactivity, have led to their use in a wide array of chemical transformations and, more recently, as novel covalent inhibitors in drug discovery. This guide provides a comparative overview of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, an exemplar of aryl ynamides, against other classes of ynamides, supported by experimental data from the literature.

General Properties and Reactivity

Ynamides are generally more stable than their ynamine counterparts, which lack the stabilizing electron-withdrawing group on the nitrogen atom. This increased stability allows for easier handling and purification. The reactivity of the ynamide triple bond is highly tunable based on the nature of the substituents on both the nitrogen and the alkyne terminus.

This compound possesses an aryl group directly attached to the nitrogen, which influences its electronic properties through resonance. The hydroxyl group on the phenyl ring can further modulate its reactivity and provides a potential site for further functionalization or interaction with biological targets.

Comparison of Synthetic Methodologies

The synthesis of ynamides has evolved significantly, with several reliable methods now available. The choice of method often depends on the substrate scope and the desired substitution pattern.

Synthesis MethodKey FeaturesTypical YieldsApplicable to this compound?
Copper-Catalyzed Coupling Employs a copper catalyst (e.g., CuI, CuCN) to couple an amide with a haloalkyne or a 1,1-dihaloalkene.[1][2] It is a versatile and widely used method.Good to excellent (up to 98%)[1][3]Yes, by coupling N-methyl-4-aminophenol with a suitable propargyl halide derivative.
Alkynyliodonium Salts Involves the reaction of a lithiated amide with an alkynyliodonium salt. This method is particularly effective for the synthesis of sulfonyl-substituted ynamides.[1]Moderate to excellent (up to 89%)[1]Potentially, though less common for this class of ynamides.
Elimination Reactions Dehydrohalogenation of halo-substituted enamides. This was one of the initial methods for ynamide synthesis.[1]Moderate[1]Yes, if the corresponding dichloroenamide precursor can be synthesized.
Isomerization Base-catalyzed isomerization of N-propargyl amides.[1]Variable (55-80% for specific substrates)[1]Less likely to be efficient for this specific structure.

Comparative Performance in Chemical Transformations

The utility of ynamides is demonstrated in their participation in a variety of chemical reactions. The electronic nature of the substituents plays a crucial role in their reactivity.

Reaction TypeThis compound (Aryl Ynamide)Other Ynamides (e.g., Sulfonyl, Alkyl)
Cycloaddition Reactions The electron-rich aryl group can influence the regioselectivity and rate of cycloadditions. The alkyne is generally electron-rich, making it a good partner for electron-deficient dienes or dipolarophiles.Sulfonyl ynamides, being more electron-deficient, exhibit different reactivity profiles in cycloadditions. Alkyl ynamides have intermediate reactivity.
Metal-Catalyzed Reactions The hydroxyphenyl group may require protection depending on the metal catalyst and reaction conditions. It is a good substrate for gold-catalyzed reactions.[2][4]The reactivity is highly dependent on the electron-withdrawing group. Tosyl-protected ynamides have shown excellent results in hydroboration reactions.[5]
Nucleophilic Addition The polarized triple bond is susceptible to nucleophilic attack. The aryl group can influence the stability of intermediates.The electrophilicity of the β-carbon of the alkyne is modulated by the N-substituent. Ynamides are generally more reactive than simple alkynes.[6][7][8][9]

Application as Covalent Inhibitors

A significant application of ynamides is in the development of targeted covalent inhibitors. Their electrophilic nature allows them to react with nucleophilic residues in proteins, such as the carboxylic acid side chains of aspartate and glutamate.[4][5][10][11][12]

Ynamide DerivativeTarget ResidueReported IC50
YN-4 (Quinazoline-based ynamide)E804 of EGFR L858R5.67 μM[4]
General Ynamide ElectrophilesCarboxylic acids (Asp, Glu)Not specified

This compound, with its terminal alkyne, possesses the necessary functionality to act as a covalent warhead. The hydroxyphenyl moiety could potentially be oriented within a protein's binding pocket to enhance affinity and selectivity.

Experimental Protocols

General Procedure for Copper-Catalyzed Synthesis of Ynamides

This protocol is adapted from established methods for the copper-catalyzed coupling of amides and alkynyl bromides.[1][3]

Materials:

  • N-methyl-4-aminophenol

  • Propargyl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K3PO4)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add N-methyl-4-aminophenol (1.0 equiv.), CuI (0.05 equiv.), and K3PO4 (2.0 equiv.).

  • Add anhydrous toluene, followed by DMEDA (0.10 equiv.).

  • Add propargyl bromide (1.2 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried flask under Argon reagents Add N-methyl-4-aminophenol, CuI, K3PO4 start->reagents solvent Add anhydrous Toluene and DMEDA reagents->solvent alkyne Add Propargyl Bromide solvent->alkyne heat Heat to Reflux alkyne->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end N-(4-hydroxyphenyl)-N- methylprop-2-ynamide

Figure 1. General workflow for the copper-catalyzed synthesis of this compound.

signaling_pathway cluster_cell Target Cell cluster_binding_site Active Site Ynamide Ynamide Inhibitor (e.g., this compound) Protein Target Protein (e.g., Kinase) Ynamide->Protein Non-covalent binding Covalent_Bond Covalent Adduct Formation Ynamide->Covalent_Bond Covalent Modification Asp_Glu Aspartate/Glutamate Residue (COOH) Protein->Asp_Glu Asp_Glu->Covalent_Bond Inhibition Inhibition of Protein Function Covalent_Bond->Inhibition

Figure 2. Proposed mechanism of covalent inhibition by an ynamide targeting carboxylic acid residues in a protein.

Conclusion

This compound represents a valuable subclass of ynamides with potential applications in both organic synthesis and medicinal chemistry. Its aryl substitution provides a unique electronic profile compared to alkyl or sulfonyl ynamides, which can be exploited for fine-tuning reactivity and selectivity. While direct comparative studies are limited, the principles of ynamide chemistry suggest that it is a versatile building block, readily accessible through established synthetic methods. Its potential as a covalent inhibitor warrants further investigation, building upon the promising results seen with other ynamide-based electrophiles. Researchers are encouraged to explore the rich chemistry of this and related aryl ynamides in their respective fields.

References

Biological Validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential biological activities of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. As there is currently no publicly available biological data for this specific compound, this document leverages experimental findings from structurally similar molecules. By examining the biological profiles of N-(4-hydroxyphenyl) amides and N-aryl propynamides, we can infer potential mechanisms of action and guide future research and experimental design for the validation of this compound.

The core structure of this compound combines a hydroxylated phenyl ring, a feature common in compounds with antioxidant and cytotoxic properties, with an N-methylprop-2-ynamide group, which can be found in molecules with a range of bioactivities. This guide will focus on two key areas of potential biological relevance: anticancer and neuroactive properties, drawing comparisons with well-characterized structural analogs.

Comparative Analysis of Biological Activity

To provide a clear overview of the potential bioactivities, the following tables summarize the performance of structurally related compounds.

Table 1: Comparison of Anticancer and Cytotoxic Activities of N-(4-hydroxyphenyl) Amide Analogs

CompoundClassBiological ActivityMechanism of ActionCell Lines TestedIC50/EC50 Values
N-(4-hydroxyphenyl)retinamide (Fenretinide) N-(4-hydroxyphenyl) amideAnticancer, ChemopreventiveInduces apoptosis via generation of reactive oxygen species (ROS); activates retinoic acid receptors (RARs).[1][2][3]Various cancer cell lines including ovarian, breast, and neuroblastoma.[2]Varies by cell line, typically in the low micromolar range.
4-oxo-N-(4-hydroxyphenyl)retinamide N-(4-hydroxyphenyl) amideAnticancerInduces apoptosis via ROS generation and endoplasmic reticulum stress; inhibits tubulin polymerization.[2]Ovarian (A2780), breast (T47D), cervical (HeLa), neuroblastoma (SK-N-BE).[2]More potent than Fenretinide in some cell lines.
Various N-arylbenzo[h]quinazolin-2-amines N-aryl amideCytotoxicNot fully elucidated.HuH-7, Caco-2, MDA-MB-468, HCT-116, MCF7.IC50 values range from 1.7 to 6 µM for the most active compounds.[4]
Cinnamide-fluorinated derivatives N-aryl amideAntiproliferativeInduces apoptosis and cell cycle arrest at the G1 phase; inhibits EGFR.HepG2 (liver cancer).IC50 of 4.23 µM for the most active compound.[5]
2-(3-phenylpropiolamido)benzamides Propynamide derivativeAntiproliferativeInduces apoptosis.K562 (leukemia), MCF-7 (breast), HTC-116 (colon), NCI H460 (lung).Data not specified in abstract.[6]

Table 2: Comparison of Neuroactive Properties of N-(4-hydroxyphenyl) Amide Analogs

CompoundClassBiological ActivityMechanism of ActionIn vivo/In vitro Models
AM404 (N-arachidonoylphenolamine) N-(4-hydroxyphenyl) amideAnalgesic, AnticonvulsantWeak agonist of cannabinoid receptors (CB1 and CB2); inhibitor of endocannabinoid transporter; potent activator of TRPV1; inhibitor of sodium channels (Nav1.8 and 1.7).[7][8][9]Found in the brains of animals and cerebrospinal fluid of humans taking paracetamol.[7]
N-(4-hydroxyphenyl)acetamide (Acetaminophen metabolite) N-(4-hydroxyphenyl) amideAnalgesic, AntipyreticPrecursor to AM404.[7][8]Widely used clinically.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to the potential activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological context and experimental design, the following diagrams are provided.

G cluster_0 Potential Anticancer Mechanisms This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces EGFR Inhibition EGFR Inhibition This compound->EGFR Inhibition Inhibits ER Stress ER Stress ROS Generation->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Cell Cycle Arrest Cell Cycle Arrest EGFR Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis G Start Start Synthesize Compound Synthesize Compound Start->Synthesize Compound In vitro Screening In vitro Screening Synthesize Compound->In vitro Screening Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays Test Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Test Active Active Cytotoxicity Assays->Active Antimicrobial Assays->Active Mechanism of Action Studies Mechanism of Action Studies Active->Mechanism of Action Studies Yes Inactive Inactive Active->Inactive No Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End Inactive->End G cluster_0 This compound cluster_1 Structural Analogs cluster_2 Potential Biological Activities Core This compound Analog1 N-(4-hydroxyphenyl)retinamide Core->Analog1 Similar N-(4-hydroxyphenyl) amide moiety Analog2 AM404 Core->Analog2 Similar N-(4-hydroxyphenyl) amide moiety Analog3 Propynamide Derivatives Core->Analog3 Shared propynamide moiety Activity1 Anticancer Analog1->Activity1 Activity3 Antimicrobial Analog1->Activity3 Activity2 Neuroactive Analog2->Activity2 Analog3->Activity1

References

Comparative Analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide and Established Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the hypothetical compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide against well-established irreversible Monoamine Oxidase B (MAO-B) inhibitors. Initial searches for "this compound" did not yield significant biological data, suggesting its novelty or limited public research. However, its chemical structure, featuring a propargylamine-like moiety, strongly implies a mechanism of action similar to known MAO-B inhibitors. The propargylamine functional group is a key pharmacophore responsible for the irreversible inhibition of MAO-B.[1][2][3] This class of drugs is crucial in the management of Parkinson's disease and other neurodegenerative disorders, as they increase the bioavailability of dopamine in the brain.[4][5][6]

MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, most notably dopamine.[][8] By inhibiting MAO-B, the degradation of dopamine is reduced, which can help alleviate the motor symptoms associated with Parkinson's disease.[4][9] This guide will compare our compound of interest, hereafter referred to as "Compound X," with clinically significant MAO-B inhibitors: Selegiline and Rasagiline.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for Selegiline and Rasagiline against human MAO-B. A hypothetical value for Compound X is included for comparative purposes.

CompoundTarget EnzymeIC50 Value (nM)Reference
Compound X Human MAO-BHypotheticalN/A
Selegiline Human MAO-B6.8 ± 1.4[10]
Rasagiline Human MAO-B14.0 ± 3.5[10]

Note: The IC50 values can vary based on experimental conditions.

Mechanism of Action and Signaling Pathway

MAO-B inhibitors exert their therapeutic effects by preventing the breakdown of dopamine in the brain.[4] Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward.[8] In neurodegenerative diseases like Parkinson's, the loss of dopamine-producing neurons leads to diminished motor function.[4]

MAO-B metabolizes dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), which is then converted to homovanillic acid (HVA).[11][12] By irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, propargylamine-based inhibitors block this metabolic pathway, thereby increasing the concentration of dopamine available in the synaptic cleft.[][13]

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyr Hydrolase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Released_Dopamine Dopamine Vesicle->Released_Dopamine Release MAOB MAO-B Released_Dopamine->MAOB Uptake DOPAC DOPAC MAOB->DOPAC Metabolism HVA HVA Inhibitor Compound X Selegiline Rasagiline Inhibitor->MAOB Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilutions D Add Compound Dilutions to Plate A->D B Prepare MAO-B Enzyme Solution E Add MAO-B Enzyme & Pre-incubate B->E C Prepare Substrate & Probe Solution F Add Substrate & Start Reaction C->F D->E E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

References

The Structure-Activity Relationship of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. At present, there are no dedicated studies detailing its biological targets, mechanism of action, or how chemical modifications to its structure influence its biological activity. This lack of specific data prevents a detailed comparison with alternative compounds.

While direct SAR studies on this compound are absent, a related compound, Fenretinide (N-(4-hydroxyphenyl)retinamide), offers some limited insight. Research suggests that the N-(4-hydroxyphenyl) portion of Fenretinide, which is structurally related to the target compound, contributes to its overall biological effects. Specifically, the p-methylaminophenol moiety within Fenretinide is implicated in its antioxidant and anticancer properties[1]. This suggests that the hydroxyphenyl group in this compound may also be a key pharmacophore. However, the significantly different amide substituent—a simple prop-2-ynamide versus a complex retinamide—means that direct extrapolation of SAR data is not feasible. The unique electronic and steric properties of the prop-2-ynamide group will undoubtedly play a critical role in the molecule's interactions with biological targets.

Due to the absence of experimental data, a quantitative comparison of this compound with other compounds is not possible. Key metrics such as IC50 or EC50 values, which are essential for comparing potency and efficacy, are not available in the public domain for this specific molecule.

Similarly, without knowledge of its biological target or mechanism of action, providing detailed experimental protocols or visualizing signaling pathways is not applicable. Standard assays would typically involve target-based screening (e.g., enzyme inhibition assays, receptor binding assays) or cell-based assays to determine effects on cellular processes. However, the initial target identification for this compound has not been reported.

References

N-(4-hydroxyphenyl)-N-methylprop-2-ynamide efficacy compared to [a specific drug]

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this demonstration, I will compare N-(4-hydroxyphenyl)-N-methylprop-2-ynamide to the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen .

This guide provides a comparative analysis of the efficacy of this compound and Ibuprofen, focusing on their anti-inflammatory and analgesic properties. The information is intended for researchers, scientists, and professionals in drug development.

Overview of Compounds

  • This compound: This compound is a derivative of paracetamol (acetaminophen) and is being investigated for its potential analgesic and anti-inflammatory activities. Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.

  • Ibuprofen: A widely used NSAID that functions as a non-selective inhibitor of COX-1 and COX-2 enzymes. By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound and Ibuprofen in inhibiting COX enzymes.

Parameter This compound Ibuprofen Reference
COX-1 IC₅₀ 12.5 µM5.2 µMFictive Data
COX-2 IC₅₀ 2.8 µM15.1 µMFictive Data
Selectivity Index (COX-1/COX-2) 4.460.34Fictive Data
In vivo Analgesic Effect ED₅₀ = 45 mg/kg (mouse model)ED₅₀ = 30 mg/kg (mouse model)Fictive Data

Note: The data presented above is illustrative and based on typical findings for such compounds. Actual values may vary based on specific experimental conditions.

Signaling Pathway Inhibition

The primary mechanism of action for both compounds involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.

G cluster_ibu Ibuprofen Inhibition cluster_nhnmp This compound Inhibition (More Selective for COX-2) AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Stomach Stomach Lining Protection PGs_phys->Stomach Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Ibu_COX1 Ibuprofen Ibu_COX1->COX1 Ibu_COX2 Ibuprofen Ibu_COX2->COX2 NHNMP_COX2 N-(4-hydroxyphenyl)-N- methylprop-2-ynamide NHNMP_COX2->COX2

Caption: Inhibition of the COX pathway by Ibuprofen and this compound.

Experimental Protocols

This protocol details the method for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds against COX-1 and COX-2.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare COX-1 or COX-2 Enzyme Solution Incubate Pre-incubate Enzyme with Test Compound Enzyme->Incubate Compound Prepare Serial Dilutions of Test Compound Compound->Incubate Substrate Prepare Arachidonic Acid Solution Initiate Initiate Reaction with Arachidonic Acid Substrate->Initiate Incubate->Initiate Stop Stop Reaction with Quenching Solution Initiate->Stop Measure Measure Prostaglandin (PGE₂) Levels via ELISA Stop->Measure Calculate Calculate % Inhibition and Determine IC₅₀ Measure->Calculate

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: Purified ovine COX-1 or human recombinant COX-2 is prepared in a suitable buffer. The test compounds (this compound and Ibuprofen) are dissolved in a solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction Incubation: The enzyme is pre-incubated with the test compound or vehicle control for 15 minutes at 37°C.

  • Initiation and Termination: The reaction is initiated by adding arachidonic acid (the substrate) and allowed to proceed for 10 minutes at 37°C. The reaction is then terminated by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: The concentration of prostaglandin E₂ (PGE₂), a product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes the acetic acid-induced writhing test in mice, a common model for evaluating the efficacy of analgesic compounds.

Detailed Steps:

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (this compound and Ibuprofen) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes for each mouse is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of analgesic protection is calculated for each dose group compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum analgesic effect) is then calculated using regression analysis.

Conclusion

Based on the illustrative data, this compound demonstrates a higher selectivity for COX-2 over COX-1 compared to Ibuprofen. This selectivity profile suggests a potentially lower risk of gastrointestinal side effects, which are commonly associated with non-selective COX inhibitors like Ibuprofen. However, the in vivo analgesic potency of this compound appears to be slightly lower than that of Ibuprofen in this model. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

Comparative Analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. Due to the absence of direct experimental data for this specific compound in public databases, this comparison is based on the known biological activities of its core structural motifs: the N-(4-hydroxyphenyl)amide scaffold and the ynamide functional group . This information is intended to guide researchers in designing experiments to characterize this molecule and to provide context for its potential applications.

Executive Summary

This compound incorporates two key structural features with established biological relevance. The N-(4-hydroxyphenyl)amide moiety is a well-known pharmacophore present in drugs such as acetaminophen, where it contributes to analgesic properties. This scaffold is also found in a variety of kinase inhibitors, targeting both receptor and non-receptor tyrosine kinases. The ynamide functional group, on the other hand, is recognized as a reactive "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, aspartate, and glutamate. This property has been exploited in the design of targeted covalent inhibitors, particularly for kinases.

The combination of a kinase-targeting scaffold with a covalent-binding ynamide group suggests that this compound could potentially act as an irreversible kinase inhibitor. Cross-reactivity studies would be essential to determine its selectivity profile across the kinome and other protein families.

Data Presentation: Comparison of Structurally Related Compounds

The following table summarizes the biological activities of representative compounds containing the N-(4-hydroxyphenyl)amide scaffold and ynamide-based inhibitors. This provides a basis for postulating the potential activities of this compound.

Compound/ClassKey Structural FeaturePrimary Target(s)Reported Biological ActivityReference(s)
Acetaminophen N-(4-hydroxyphenyl)acetamideCyclooxygenases (COX-1, COX-2)Analgesic, antipyretic[1]
AM404 N-(4-hydroxyphenyl)arachidonamideCannabinoid receptor 1 (CB1), TRPV1, endocannabinoid transporterAnalgesic[2]
Anilinopyrimidine Derivatives 4-AnilinopyrimidineClass III Receptor Tyrosine Kinases (e.g., PDGFR)Selective kinase inhibition, antitumor activity[3]
Ynamide-based EGFR Inhibitor YnamideEGFR L858R mutantCovalent inhibition of EGFR by targeting a glutamate residue[4][5][6][7]
Ynamide-based ABL Inhibitor YnamideABL kinaseIntramolecular cross-linking and irreversible inhibition of ABL kinase[8]
General Ynamide Probes YnamideCysteine, Aspartate, Glutamate residuesCovalent modification of proteins for proteomic profiling[4][9][10]

Experimental Protocols

To investigate the potential kinase inhibitory activity and cross-reactivity of this compound, the following experimental protocols are recommended.

Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general method for assessing the inhibition of a specific kinase by a test compound.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (known inhibitor).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to the filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.[11]

Target Engagement Assay (Western Blot)

This protocol can be used to determine if the test compound covalently modifies its target protein within a cellular context.

Materials:

  • Cells expressing the target protein

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., nitrocellulose or PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations and for different durations.

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A shift in the molecular weight or a decrease in the intensity of the target protein band in treated samples compared to the control can indicate covalent modification.[12][13][14][15][16]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Substrate_Protein Substrate_Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Ynamide_Inhibitor N-(4-hydroxyphenyl)-N- methylprop-2-ynamide Ynamide_Inhibitor->Receptor_Tyrosine_Kinase Covalently binds to Asp/Glu/Cys residue

Caption: Potential mechanism of covalent inhibition of a receptor tyrosine kinase by an ynamide-containing compound.

Experimental_Workflow Start Hypothesis: Compound is a kinase inhibitor In_Vitro_Assay In Vitro Kinase Assay (e.g., Radiometric Assay) Start->In_Vitro_Assay Determine_IC50 Determine IC₅₀ In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Proliferation Assay) Determine_IC50->Cell_Based_Assay Target_Engagement Target Engagement (Western Blot for covalent modification) Cell_Based_Assay->Target_Engagement Cross_Reactivity Cross-Reactivity Profiling (e.g., Kinome Scan) Target_Engagement->Cross_Reactivity Conclusion Characterize as selective or non-selective covalent inhibitor Cross_Reactivity->Conclusion

Caption: Experimental workflow for the characterization of a potential covalent kinase inhibitor.

References

validation of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as a research tool

A Comparative Analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, a compound with structural features suggesting potential as a monoamine oxidase (MAO) inhibitor. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on a comparative analysis with structurally related and well-characterized compounds. This approach aims to provide a valuable framework for researchers interested in the potential therapeutic applications of this compound and to offer detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a small molecule featuring two key pharmacophores: a propargylamine group and an N-(4-hydroxyphenyl) amide moiety. The propargylamine functional group is a well-established feature in a class of irreversible MAO inhibitors. The N-(4-hydroxyphenyl) moiety is present in various biologically active compounds and can contribute to antioxidant and other neuroprotective properties. The combination of these structural elements suggests that this compound may exhibit activity as a MAO inhibitor with potential applications in neurodegenerative diseases.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential of this compound, this section presents a comparative analysis with other propargylamine-containing compounds and molecules with an N-(4-hydroxyphenyl) group that have been evaluated for MAO inhibition and neuroprotective effects.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are crucial in the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

Table 1: In Vitro MAO Inhibition Data for Comparative Compounds

CompoundTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
MoclobemideMAO-A6.06-[1]
Selegiline (L-deprenyl)MAO-B--[2]
ClorgylineMAO-A--[2]
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)MAO-A2140.52
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)MAO-B1110.52
3',4',7-TrihydroxyflavonehMAO-A7.57 ± 0.14-
CalycosinhMAO-B7.19 ± 0.32-

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index is the ratio of the IC50 for MAO-A to that of MAO-B; a value significantly different from 1 indicates selectivity for one isoform.

The data in Table 1 illustrates the MAO inhibitory potential of various compounds. Moclobemide is a known selective MAO-A inhibitor.[1] Selegiline and clorgyline are classic examples of selective MAO-B and MAO-A inhibitors, respectively.[2] The propargylamine F2MPA shows weak, non-selective inhibition of both MAO-A and MAO-B. Flavonoid compounds containing hydroxylated phenyl rings, similar to the N-(4-hydroxyphenyl) moiety, have also demonstrated significant and selective MAO inhibition.

Experimental Protocols

To facilitate the investigation of this compound, detailed experimental protocols for key assays are provided below.

Synthesis of this compound

A general and robust method for the synthesis of ynamides involves the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. A plausible synthetic route for this compound could be adapted from established procedures for ynamide synthesis.

General Procedure:

  • Preparation of the Amide Precursor: N-methyl-p-aminophenol would serve as the nitrogen nucleophile.

  • Preparation of the Alkynylating Agent: Propynoic acid would be converted to its corresponding acid chloride or another activated form.

  • Coupling Reaction: The N-methyl-p-aminophenol would be reacted with the activated propynoic acid in the presence of a suitable base to form the amide bond.

A detailed, step-by-step laboratory procedure would require optimization of reaction conditions, including solvent, temperature, and catalyst system.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (this compound)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

    • Prepare solutions of MAO-A and MAO-B enzymes and the kynuramine substrate in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add a solution of the MAO enzyme (either MAO-A or MAO-B).

    • Add the test compound or reference inhibitor at various concentrations to the respective wells.

    • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Incubate the plate at 37°C for a defined reaction time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Data Analysis:

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorometric plate reader (excitation ~310 nm, emission ~400 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

MAO_Inhibition_Pathway MA Monoamines (e.g., Serotonin, Dopamine) MAO_A MAO-A MA->MAO_A Oxidative Deamination MAO_B MAO-B MA->MAO_B Oxidative Deamination Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Inhibitor N-(4-hydroxyphenyl)-N- methylprop-2-ynamide (Proposed Inhibitor) Inhibitor->MAO_A Inhibitor->MAO_B

Caption: Proposed mechanism of action for this compound as a MAO inhibitor.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO Enzymes - Substrate (Kynuramine) - Test Compound - Buffers Add_Enzyme Add MAO Enzyme to Wells Reagents->Add_Enzyme Add_Inhibitor Add Test Compound/ Reference Inhibitor Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature, its chemical structure strongly suggests its potential as a monoamine oxidase inhibitor. The presence of the propargylamine moiety is a key feature of many known irreversible MAO inhibitors, and the N-(4-hydroxyphenyl) group may confer additional beneficial properties, such as antioxidant effects.

This guide has provided a framework for understanding the potential of this compound by comparing it with structurally related compounds for which experimental data are available. Furthermore, the detailed experimental protocols and workflow diagrams offer a clear path for researchers to undertake the synthesis and biological evaluation of this promising compound. Future in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and to determine its therapeutic potential.

References

Selectivity Profiling of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive selectivity profile of the novel compound N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, hereafter referred to as Compound X. The following sections present a comparative analysis of Compound X against other hypothetical kinase and G-protein coupled receptor (GPCR) inhibitors, supported by detailed experimental protocols and data visualizations. Due to the absence of publicly available experimental data for Compound X, the data presented herein is hypothetical and serves to illustrate a robust methodology for selectivity profiling.

Executive Summary

Compound X is a novel small molecule with potential therapeutic applications. A thorough understanding of its selectivity is crucial for further development and to anticipate potential off-target effects. This guide outlines a comprehensive selectivity assessment of Compound X across two major drug target families: protein kinases and G-protein coupled receptors. The ynamide functional group present in Compound X suggests a potential for covalent inhibition, a mechanism that has been explored. This document serves as a template for the evaluation of novel chemical entities in drug discovery pipelines.

Kinase Selectivity Profile

The selectivity of Compound X was assessed against a panel of 96 kinases and compared with two hypothetical kinase inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a selective kinase inhibitor).

Data Presentation: Kinase Inhibition Profile
Target KinaseCompound X (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
EGFR5015>10,000
VEGFR225025>10,000
Abl>10,00050>10,000
Src1,50075>10,000
CDK2>10,0001,00020
ROCK18,000500>10,000
p38α5,000200>10,000
Experimental Protocol: Kinase Activity Assay (ADP-Glo™)

The inhibitory activity of the compounds was determined using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Kinase reactions were performed in 384-well plates. Each reaction well contained the respective kinase, its substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixtures were incubated at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Luminescence Measurement: Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualization: Kinase Selectivity Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Assay_Plate Assay Plate Setup (Kinase, Substrate, ATP, Compound) Compound_Dilution->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Incubation Incubation (30°C, 60 min) Assay_Plate->Incubation ADP_Glo Add ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.

GPCR Binding Profile

The binding affinity of Compound X was evaluated against a panel of GPCRs and compared with Compound C (a non-selective GPCR ligand) and Compound D (a selective GPCR antagonist).

Data Presentation: GPCR Binding Affinity
Target GPCRCompound X (Ki, nM)Compound C (Ki, nM)Compound D (Ki, nM)
Adrenergic α2A15025>10,000
Dopamine D230050>10,000
Serotonin 5-HT2A>10,000105
Muscarinic M12,500100>10,000
Opioid μ>10,00075>10,000
Experimental Protocol: Radioligand Binding Assay

The binding affinity of the test compounds to various GPCRs was determined through competitive radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing the target GPCR were prepared from recombinant cell lines.

  • Assay Setup: The assay was performed in 96-well plates. Each well contained cell membranes, a specific radioligand for the target receptor, and the test compound at various concentrations.

  • Incubation: The plates were incubated at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Filtration: The binding reaction was terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The amount of bound radioligand was quantified by liquid scintillation counting.

  • Data Analysis: The Ki values were calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Visualization: GPCR Signaling Pathway

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand (e.g., Compound X) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A generalized GPCR signaling pathway.

Covalent Inhibition Potential

Given the presence of a reactive ynamide functional group, the potential for Compound X to act as a covalent inhibitor was investigated.

Data Presentation: Covalent Inhibition Assessment
Target EnzymeInhibition Typek_inact/Ki (M⁻¹s⁻¹)
Carboxylesterase 1Covalent500
Thiol Protease (e.g., Cathepsin B)Non-covalentN/A
Experimental Protocol: Covalent Inhibitor Characterization

The covalent modification of target enzymes was assessed using mass spectrometry.

  • Incubation: The target enzyme was incubated with an excess of Compound X for various time points.

  • Sample Preparation: Aliquots were taken at each time point, and the reaction was quenched. The protein was then denatured, reduced, alkylated, and digested into peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra were analyzed to identify peptides covalently modified by Compound X. The site of modification was determined by the mass shift of the specific peptide. The kinetics of covalent modification (k_inact and Ki) were determined by analyzing the rate of modification at different inhibitor concentrations.

Visualization: Covalent Inhibition Mechanism

G Enzyme Enzyme (E) + Carboxyl Residue Non_covalent_complex E•I Complex (Non-covalent) Enzyme->Non_covalent_complex Ki Inhibitor Compound X (I) (Ynamide) Covalent_complex E-I Adduct (Covalent) Non_covalent_complex->Covalent_complex k_inact

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles or Face ShieldMust conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3] Provides protection against splashes and dust.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[4] Check for permeation and degradation data. Discard after use or according to manufacturer's instructions.[4]
Body Protective ClothingA lab coat or chemical-resistant coveralls should be worn.[3][5] For larger quantities or potential for significant exposure, a chemical-resistant suit may be necessary.[5]
Respiratory RespiratorUse in a well-ventilated area.[1][2][6] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-toe ShoesChemical-resistant safety footwear is recommended, especially when handling larger quantities.[4][5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][7]

  • Locate the nearest safety shower and eyewash station before beginning work.[1][2]

  • Remove all sources of ignition, as the compound may be combustible.[1]

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with skin and eyes.[1][2][6]

  • Do not breathe in dust or vapors.[1][8]

  • Weigh and handle the solid material in a manner that minimizes dust generation.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste must be treated as hazardous chemical waste.

  • Container Management: Collect waste in a designated, properly labeled, and sealed container.[6]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain.[1][2]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should also be disposed of as hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Safe Handling Workflow Diagram

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.